D-Dencichin
Description
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Properties
CAS No. |
58086-31-0 |
|---|---|
Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 |
IUPAC Name |
(2R)-2-amino-3-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m1/s1 |
InChI Key |
NEEQFPMRODQIKX-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemical Determinants of Dencichin Bioactivity: L-Isomer Toxicity vs. Hemostatic Efficacy
Executive Summary
Dencichin (commonly identified as
This technical guide delineates the critical biological activity differences between these stereoisomers, providing researchers with the mechanistic grounding necessary for drug development and safety profiling. The central thesis is that bioactivity—both therapeutic (hemostasis) and toxic (neurolathyrism)—is strictly restricted to the L-enantiomer , driven by the stereoselectivity of glutamate receptors and downstream hypoxia-inducible factor (HIF-1) signaling.
Chemical Architecture & Stereochemical Foundation
To understand the divergence in activity, one must first distinguish the specific isomerism at play. Dencichin is often confused with its positional isomers, but the critical distinction for this guide is the chirality at the
Structural Comparison
-
L-Dencichin (
-L-ODAP): The naturally occurring form found in Panax notoginseng roots (Sanqi) and Lathyrus sativus seeds (Grass Pea). It possesses an S-configuration at the -carbon. -
This compound (
-D-ODAP): The synthetic enantiomer (R-configuration). It does not occur naturally in significant quantities. - -ODAP: A positional isomer often co-occurring in plants. It is non-toxic and distinct from the D/L stereoisomers.
Table 1: Physicochemical Profile of Dencichin Isomers
| Feature | L-Dencichin ( | This compound ( | |
| Origin | Natural (Panax, Lathyrus) | Synthetic / Research Tool | Natural (Minor component) |
| Chirality | L- (S) | D- (R) | L- (S) |
| AMPA Receptor | Potent Agonist | Inactive / Weak Antagonist | Inactive |
| HIF-1 Stabilization | Yes (Potent) | No | No |
| Hemostatic Activity | High | Negligible | Low/None |
| Toxicity | Neurotoxic (Neurolathyrism) | Non-toxic | Non-toxic |
Pharmacodynamics: The Stereospecific "Lock and Key"
The biological divergence between D- and L-Dencichin is driven by the stereoselectivity of the AMPA-type glutamate receptor .
Neurotoxicity Mechanism (The L-Isomer Curse)
L-Dencichin acts as an excitotoxin by mimicking the neurotransmitter L-glutamate. Its structural conformation allows it to bind deep within the ligand-binding domain (LBD) of the AMPA receptor, triggering a massive influx of Calcium (
-
L-Isomer Action: Binds AMPA receptor
Channel opening overload Mitochondrial depolarization ROS production Motor neuron death (Neurolathyrism). -
D-Isomer Action: The D-configuration creates steric hindrance within the glutamate binding pocket. It fails to stabilize the "clam-shell" closure of the receptor required for ion channel activation. Research indicates D-ODAP may act as a weak antagonist at NMDA receptors but does not trigger the excitotoxic cascade associated with the L-isomer.
HIF-1 Stabilization: A Critical Biomarker
A definitive differentiator identified in recent molecular studies is the stabilization of Hypoxia-Inducible Factor-1 (HIF-1) .
-
L-Dencichin: Induces nuclear translocation and stabilization of HIF-1 in human neuroblastoma cells. This pathway is linked to its ability to modulate mitochondrial function and potentially offer neuroprotection against hypoxia at low doses.
-
This compound: Fails completely to stabilize HIF-1. This serves as a robust negative control in experimental assays, proving that the metabolic effects of Dencichin are receptor-mediated and stereospecific.
Figure 1: Divergent signaling pathways of Dencichin stereoisomers. Note the central role of L-Dencichin in both toxicity and hemostasis, while this compound remains largely inert.
Hemostatic Activity: The Therapeutic Divide
In the context of Panax notoginseng (Sanqi), Dencichin is prized for its ability to arrest bleeding.[1] This activity is also stereoselective.
-
Mechanism: L-Dencichin enhances platelet aggregation and increases the expression of surface glycoproteins (likely via interaction with integrin signaling pathways). It significantly shortens clotting time (CT) and prothrombin time (PT).
-
D-Isomer Inactivity: There is no evidence in current pharmacopoeia or literature to suggest this compound possesses hemostatic properties. The receptor systems governing platelet activation (e.g., ADP receptors, Glycoprotein IIb/IIIa) are stereoselective for L-amino acid derivatives. Consequently, This compound is not a viable substitute for hemostatic therapy.
Experimental Protocols for Separation & Validation
Because synthetic Dencichin may contain racemic mixtures, and natural extraction can yield impurities, rigorous separation is required.
Chiral Separation Protocol (HILIC-MS/MS)
Standard reverse-phase HPLC often fails to separate these polar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
Step-by-Step Methodology:
-
Column Selection: Use a zwitterionic HILIC column (e.g., ZIC-HILIC) which offers superior selectivity for charged amino acids.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Acetate in Water (pH 3.0).
-
Phase B: Acetonitrile.
-
Gradient: Isocratic hold at high organic (80% B) or shallow gradient to separate the
-isomer and enantiomers.
-
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Transition: m/z 177
116 (loss of oxalyl group).
-
-
Validation: this compound will typically elute at a different retention time than the L-isomer due to interaction with the chiral stationary phase (if a chiral column is used) or can be distinguished by co-elution with isotopically labeled standards.
Figure 2: Analytical workflow for separating and validating Dencichin isomers prior to biological testing.
Implications for Drug Development
For professionals developing Dencichin-based therapeutics:
-
Purity is Paramount: The presence of this compound is likely an inert impurity rather than a toxic one, but it dilutes potency. However, the presence of the L-isomer in a "safe" D-isomer formulation would be catastrophic due to neurotoxicity.
-
Therapeutic Index: The L-isomer has a narrow therapeutic window. It is hemostatic at lower doses but neurotoxic at accumulated high doses. This compound does not offer a safer alternative because it lacks the efficacy.
-
Safety Strategy: Drug candidates must be 100% L-isomer for efficacy, but dosing regimens must be strictly controlled to prevent the "Lathyrism" excitotoxic threshold from being reached.
References
-
Stereospecificity of HIF-1 Stabilization: Title:Lessons from neurolathyrism: A disease of the past & the future of Lathyrus sativus. Source: Indian J Med Res (2013). URL:[Link] (Confirms L-ODAP but not D-ODAP stabilizes HIF-1)
-
Dencichin Identity & Hemostatic Application: Title:Panax notoginseng preparation plus aspirin versus aspirin alone on platelet aggregation... Source: Frontiers in Pharmacology (2022). URL:[Link] (Identifies Dencichin as the active hemostatic L-isomer)
-
Neurotoxicity Mechanism (AMPA Receptor): Title:Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP). Source: Journal of Neuroscience Research (1995). URL:[Link]
-
Analytical Separation (HILIC): Title:An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus. Source: MDPI (2015). URL:[Link]
Sources
The Endogenous Nature of Dencichin in Panax notoginseng: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of D-dencichin, a significant non-protein amino acid found in Panax notoginseng. It serves as a crucial resource for researchers, scientists, and professionals in drug development by elucidating the natural occurrence, biosynthesis, and physiological relevance of this compound. We will delve into the analytical methodologies for its quantification, its distribution within the plant, and its dual role as both a therapeutic agent and a potential neurotoxin. The guide aims to equip the scientific community with the foundational knowledge required for further research and potential therapeutic applications of this compound.
Introduction: The Chemical Identity of Dencichin
Dencichin, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-protein amino acid.[1][2][3] While it is a recognized bioactive compound in the traditional Chinese medicine herb Panax notoginseng, it is also found in other plant species, notably in Lathyrus sativus (grass pea), where it is identified as a neurotoxin responsible for the neurological disorder lathyrism.[3][4] This dual identity underscores the importance of rigorous scientific investigation into its dose-dependent effects and therapeutic potential. In the context of P. notoginseng, dencichin is primarily recognized for its hemostatic and anti-inflammatory properties.[2][5]
Natural Occurrence and Biosynthesis in Panax notoginseng
Contrary to any ambiguity, scientific evidence unequivocally confirms that this compound is an endogenous compound synthesized by Panax notoginseng.[5][6][7] Its biosynthesis is a complex enzymatic process that has been a subject of genomic and biochemical studies.
The Biosynthetic Pathway
The biosynthesis of dencichin in P. notoginseng involves several key enzymatic steps.[6] While the complete pathway is still under active investigation, a proposed mechanism involves the transformation of L-serine. The pathway is believed to proceed as follows:
-
L-serine is first converted to O-acetyl-L-serine by the enzyme serine acetyltransferase (SAT).
-
Next, β-cyanoalanine synthase (β-CAS) catalyzes the reaction of O-acetyl-L-serine with isoxazolin-5-one to form β-(isoxazolin-5-on-2-yl)-L-alanine (BIA) .
-
BIA is then proposed to be converted into L-2,3-Diaminopropionic acid (L-Dap) .
-
Finally, an enzyme from the BAHD acyltransferase family facilitates the synthesis of dencichin from L-Dap.[6]
Proposed biosynthetic pathway of Dencichin in Panax notoginseng.
Distribution of Dencichin within Panax notoginseng
The concentration of dencichin is not uniform throughout the P. notoginseng plant. Analytical studies have revealed a distinct distribution pattern, with the highest concentrations generally found in the roots. This differential accumulation has significant implications for both traditional medicinal use and modern drug development, as the choice of plant part for extraction will directly impact the yield of the target compound.
Quantitative Analysis of Dencichin Content
A study utilizing high-performance liquid chromatography (HPLC) provided a detailed analysis of dencichin content in various parts of P. notoginseng. The findings are summarized in the table below:
| Plant Part | Relative Dencichin Content (%) | Concentration (mg/g) in Forest vs. Field Grown |
| Rootlets | 39.59 | Not Specified |
| Main Roots | 29.91 | Forest: Lower, Field: Higher |
| Leaves | 16.21 | Forest: 5.52 ± 2.26, Field: 3.93 ± 1.72 |
| Stems | 14.29 | Not Specified |
| Data sourced from a study by an unspecified author.[2][5] |
These findings indicate that the root system, particularly the rootlets, is the primary site of dencichin accumulation.[2][5] Furthermore, cultivation conditions, such as forest versus field growing, can significantly influence the dencichin concentration in different plant organs.[5]
Analytical Methodologies for the Quantification of Dencichin
Accurate and reliable quantification of dencichin is paramount for quality control of P. notoginseng raw materials and derived products. Several analytical techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely employed method for the determination of dencichin due to its high sensitivity and accuracy.[2] A notable advantage is the ability to perform the analysis without the need for derivatization, simplifying the sample preparation process.
Experimental Protocol: HPLC-DAD for Dencichin Quantification
-
Sample Preparation:
-
Obtain a powdered sample of the desired P. notoginseng plant part.
-
Perform an extraction using a suitable solvent, such as a hot reflux with purified water.[8]
-
Filter the extract to remove particulate matter.
-
The resulting solution can be directly injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An optimized aqueous-organic mobile phase. Ion-pair chromatography using reagents like Tetrabutyl ammonium hydroxide can also be employed.[9]
-
Detection: Diode Array Detector (DAD) set to the appropriate wavelength for dencichin detection.
-
Flow Rate and Temperature: Optimized for optimal separation and peak shape.
-
-
Quantification:
-
A calibration curve is generated using certified dencichin reference standards.
-
The concentration of dencichin in the sample is determined by comparing its peak area to the calibration curve.
-
Method Validation Parameters:
| Parameter | Typical Value |
| Recovery Rate | 80-110% |
| Relative Standard Deviation (RSD) | <10% |
| Limit of Detection (LOD) | 0.003% (w/w) |
| Limit of Quantification (LOQ) | 0.01% (w/w) |
| Validation data for a specific HPLC-DAD method.[2][5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers another powerful technique for the quantitative determination of dencichin. This method typically requires derivatization to increase the volatility of the analyte.
Experimental Protocol: GC-MS with Ethyl Chloroformate Derivatization
-
Sample Preparation and Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The dencichin derivative is separated on the GC column and detected by the mass spectrometer.
-
-
Quantification:
-
Generate a calibration curve using derivatized dencichin standards.
-
Quantify the dencichin in the sample based on the peak area relative to the internal standard.
-
Workflow for the analytical quantification of Dencichin.
Pharmacological and Toxicological Profile
Dencichin exhibits a range of biological activities, making it a compound of significant interest for drug development. However, its potential for neurotoxicity necessitates a careful evaluation of its safety profile.
Therapeutic Effects
-
Hemostatic Activity: Dencichin is well-documented for its ability to promote hemostasis, which is the cessation of bleeding. This property is a cornerstone of the traditional use of P. notoginseng for traumatic injuries.[6]
-
Anti-inflammatory Effects: The compound has also been shown to possess anti-inflammatory properties.[2][5]
-
Cardiovascular Protection: P. notoginseng, containing dencichin and other bioactive compounds like saponins, is used in the management of various cardiovascular conditions.[8][10][11][12] It is suggested to relax blood vessels, which may improve blood flow.[10]
Neurotoxicity
The neurotoxic potential of dencichin (as β-ODAP) is primarily associated with its consumption in large quantities from Lathyrus sativus.[13] The neurotoxicity is linked to a neurological disorder called neurolathyrism.[1] It is important to note that the concentration of dencichin in P. notoginseng and the traditional methods of preparation may mitigate this risk. However, for the development of purified dencichin as a therapeutic agent, a thorough toxicological assessment is imperative. Interestingly, high-temperature processing has been shown to significantly reduce the neurotoxic component of dencichin.[3]
Conclusion
References
-
Title: The chromosome-scale high-quality genome assembly of Panax notoginseng provides insight into dencichine biosynthesis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PubMed Source: PubMed URL: [Link]
-
Title: Panax Notoginseng - Uses, Side Effects, and More Source: WebMD URL: [Link]
-
Title: Genotypic Variation in the Concentration of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) in Grass Pea (Lathyrus sativus L.) Seeds Is Associated with an Accumulation of Leaf and Pod β-ODAP during Vegetative and Reproductive Stages at Three Levels of Water Stress - PubMed Source: PubMed URL: [Link]
-
Title: [Content determination of dencichine in Panax Notoginseng by a reversed phase ion-pair chromatography] - PubMed Source: PubMed URL: [Link]
-
Title: Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP). Source: ResearchGate URL: [Link]
-
Title: Development of Panax notoginseng saponins-loaded orodispersible films: A potential approach to enhance delivery efficacy in older adults - Journal of Applied Pharmaceutical Science Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Effect of Panax notoginseng Saponins and Major Anti-Obesity Components on Weight Loss Source: Frontiers in Pharmacology URL: [Link]
-
Title: Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Study on Chemical Constituents of Panax notoginseng Leaves - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.) - Frontiers Source: Frontiers in Plant Science URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotypic Variation in the Concentration of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) in Grass Pea (Lathyrus sativus L.) Seeds Is Associated with an Accumulation of Leaf and Pod β-ODAP during Vegetative and Reproductive Stages at Three Levels of Water Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chromosome‐scale high‐quality genome assembly of Panax notoginseng provides insight into dencichine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. japsonline.com [japsonline.com]
- 9. [Content determination of dencichine in Panax Notoginseng by a reversed phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Panax Notoginseng: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.) [frontiersin.org]
Methodological & Application
Application Note: Chiral Separation of Dencichine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Dencichine
Dencichine, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2] For years, it has been recognized in traditional medicine for its hemostatic properties, aiding in the control of bleeding.[3] However, the pharmacological profile of dencichine is complex; at high doses, it is a known neurotoxin.[2] The natural form of this compound is the L-enantiomer. Recent pharmacological investigations have explored the synthetic D-enantiomer, D-dencichine, which has shown potential in elevating peripheral platelet levels without the associated neurotoxicity of the L-form.[4] This stark difference in the biological activities of the enantiomers underscores the critical need for robust and reliable analytical methods for their chiral separation. Such methods are essential for pharmacokinetic studies, quality control of therapeutic preparations, and for furthering our understanding of the distinct physiological roles of each enantiomer.
This application note provides a detailed protocol for the chiral separation of dencichine enantiomers, primarily focusing on a validated High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization. Additionally, it discusses the principles of other potential techniques such as direct chiral HPLC, Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Physicochemical Properties of Dencichine
Dencichine is a highly polar, water-soluble amino acid.[5][6] These characteristics, coupled with its weak ultraviolet (UV) absorption, present challenges for direct analysis by conventional reversed-phase HPLC, as it typically results in poor retention on standard C18 columns.[6] To overcome these analytical hurdles, derivatization is often employed to enhance detectability and chromatographic retention.[5][6]
| Property | Value/Description | Source |
| Chemical Name | β-N-oxalyl-L-α,β-diaminopropionic acid | [1][6] |
| Molecular Formula | C5H8N2O5 | |
| Solubility | Soluble in water | [5][6] |
| Key Analytical Challenges | High polarity, weak UV absorbance | [6] |
Principle of Chiral Separation
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved through various chromatographic and electrophoretic techniques. The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and, consequently, can be separated.[7]
A widely accepted mechanism for chiral recognition is the "three-point interaction model," which posits that for effective separation, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, while the other enantiomer can only form two or fewer of these interactions.[7] This difference in binding affinity leads to differential retention times in chromatography or mobilities in electrophoresis.
Protocol 1: Chiral Separation by HPLC with Pre-column Derivatization
This protocol is based on the validated method by Zhu et al. (2006) for the enantioselective determination of dencichine in biological matrices.[7] It employs an indirect approach where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9]
Workflow for HPLC-based Chiral Separation of Dencichine
Caption: Workflow for the indirect chiral separation of Dencichine by HPLC.
Step-by-Step Protocol
1. Reagents and Materials:
-
Dencichine enantiomers (L- and D-form) or racemic mixture
-
o-phthaldialdehyde (OPA)
-
N-isobutanoyl-L-cysteine (NIBC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
ODS (C18) HPLC column
-
HPLC system coupled with a mass spectrometer (MS)
2. Preparation of Derivatization Reagent:
-
Prepare the derivatization solution containing OPA and the chiral thiol, NIBC, in a suitable buffer. The presence of the chiral thiol (NIBC) is crucial for the formation of diastereomers.
3. Sample Preparation and Derivatization:
-
Dissolve the dencichine standard or sample in an appropriate solvent.
-
For biological samples like plasma, perform a deproteinization step followed by solid-phase extraction (SPE) for sample cleanup and concentration.[7]
-
Mix the sample solution with the derivatization reagent and allow the reaction to proceed to completion. This reaction forms diastereoisomeric isoindole derivatives.[7]
4. HPLC-MS Conditions:
-
Column: A standard ODS (C18) column is suitable for the separation of the formed diastereomers.[7]
-
Mobile Phase: A gradient elution program is employed.[7]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous formic acid
-
-
Gradient Program: Optimize the gradient to achieve baseline separation of the diastereomeric peaks. A typical starting point could be a linear gradient from a low to a high percentage of acetonitrile over a set time.
-
Flow Rate: A standard analytical flow rate (e.g., 1 mL/min) can be used, but should be optimized for the specific column dimensions.
-
Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity.[7] Use selected ion monitoring (SIM) to detect the specific mass-to-charge ratio of the derivatized dencichine diastereomers.
5. Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Quantify the peak areas to determine the concentration of each enantiomer and calculate the enantiomeric excess (ee) or enantiomeric ratio.
Alternative and Emerging Techniques for Chiral Separation
While the indirect HPLC method is well-validated, direct chiral separation methods and other techniques offer potential advantages in terms of simplicity and speed.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.[10][] For a polar amino acid like dencichine, several types of CSPs could be effective:
-
Crown Ether-based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[12]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are versatile and widely used for resolving a broad range of chiral compounds.[13]
-
Macrocyclic Antibiotic-based CSPs: Chirobiotic phases, for example, have shown excellent results in the analysis of various amino acids.[5]
Method Development Considerations for Direct Chiral HPLC:
-
Column Screening: The selection of the appropriate CSP is largely empirical. Screening a variety of CSPs with different chiral selectors is the first step.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., percentage of organic modifier, type of alcohol, presence of acidic or basic additives) significantly influences the separation and must be carefully optimized.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[3][6] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity.[14]
Advantages of SFC for Chiral Separations:
-
Speed: Higher flow rates can be used without a significant loss in efficiency, leading to shorter analysis times.[14]
-
Green Chemistry: The use of CO2 as the mobile phase reduces the consumption of toxic organic solvents.[6]
-
Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC.[3]
For dencichine, a polar molecule, SFC method development would involve using polar organic modifiers (e.g., methanol, ethanol) in the CO2 mobile phase and screening various polysaccharide-based or other suitable CSPs.
Capillary Electrophoresis (CE)
CE is another high-efficiency separation technique that is well-suited for chiral analysis of polar compounds.[15] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[16]
Potential Chiral Selectors for Dencichine in CE:
-
Cyclodextrins: These are commonly used and effective chiral selectors for a wide range of compounds, including amino acids.[4]
-
Macrocyclic Antibiotics: Similar to their use in HPLC, these can be effective chiral selectors in the CE background electrolyte.[16]
-
Polysaccharides: High concentrations of polysaccharides like amylose can be used as a separation medium.[16]
CE offers advantages such as short analysis times and low sample and reagent consumption.[17]
Conclusion
The chiral separation of dencichine enantiomers is of paramount importance for the development of safe and effective therapeutics. The detailed HPLC protocol involving pre-column derivatization provides a robust and validated method for the accurate quantification of L- and D-dencichine. Furthermore, direct chiral HPLC, SFC, and CE represent promising alternative techniques that can offer advantages in terms of speed, efficiency, and reduced solvent consumption. The choice of the most suitable method will depend on the specific application, available instrumentation, and the desired analytical outcome, whether it be for routine quality control, pharmacokinetic analysis, or preparative separation.
References
-
Zhu, J., Zhou, X., Zheng, H., & Li, Z. (2006). Enantioselective determination of dencichine in rabbit plasma by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 840(2), 124-131. Available at: [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Supercritical Fluid Chromatography. Buchi.com. Available at: [Link]
-
Separation of enantiomers and conformers of Tofisopam. Chiral Technologies. Available at: [Link]
-
Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. PubMed. Available at: [Link]
- Process for separating enantiomers from a racemic mixture. Google Patents.
-
Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PMC. Available at: [Link]
-
Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. ResearchGate. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Pharmacological activities of Dencichine: A review of recent progress. ResearchGate. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Recent advances in enantioseparation by capillary electrophoresis using antibiotics and polysaccharides as chiral selectors A review. ResearchGate. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
The Isolation and Characterization of β-N-Oxalyl-L-α,β-Diaminopropionic Acid: A Neurotoxin from the Seeds of Lathyrus sativus*. ACS Publications. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. Available at: [Link]
-
Enantiomer Separations by Capillary Electrophoresis. PubMed. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega. Available at: [Link]
-
Enantiomerism. Deranged Physiology. Available at: [Link]
-
The chemical structure of dencichine (a) and carbocisteine (b). ResearchGate. Available at: [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Development and Application of an In-Capillary CE-DAD Method for the Inhibitory Screening of Natural Extracts Towards Acetylcholinesterase Enzyme. MDPI. Available at: [Link]
-
A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. afmps. Available at: [Link]
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Synthesis of D-Dencichin: A Detailed Guide for Researchers
Introduction: The Significance of D-Dencichin
This compound, also known as β-N-oxalyl-D-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid with significant biological activities.[1] It is the D-enantiomer of a compound naturally found in plants of the Lathyrus genus and has garnered interest in the scientific community for its potential therapeutic applications. Unlike its L-isomer, which is a known neurotoxin, this compound is being investigated for various pharmacological properties. The precise synthesis of this D-enantiomer is crucial for advancing research into its biological functions and potential as a drug candidate.
This comprehensive guide provides detailed protocols for the chemical synthesis of this compound from two readily available chiral precursors: D-serine and D-2,3-diaminopropionic acid (D-DAP). The methodologies described herein are designed to be robust and reproducible, offering researchers a clear path to obtaining high-purity this compound for their studies.
PART 1: Synthesis of this compound from D-Serine
This synthetic route leverages the stereocenter of D-serine to construct the this compound backbone. The key transformation is the conversion of the hydroxyl group of D-serine into an amino group with retention of configuration. Two effective strategies to achieve this are presented below.
Strategy A: Reductive Amination Approach
This strategy involves the conversion of a protected D-serine derivative into an aldehyde, followed by reductive amination to introduce the second nitrogen atom, and subsequent oxidation to the carboxylic acid.
Caption: Synthetic workflow from D-Serine to this compound via reductive amination.
Step 1: Protection of D-Serine
The initial step is to protect the amino and hydroxyl groups of D-serine to prevent unwanted side reactions in subsequent steps. The use of Fmoc for the amino group and a tert-butyl ether for the hydroxyl group is a common and effective strategy.[2][3]
-
Protocol:
-
Suspend D-serine in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, to the suspension.
-
Cool the mixture in an ice bath and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the product with an organic solvent.
-
The hydroxyl group can be protected as a tert-butyl ether using isobutylene in the presence of a strong acid catalyst.
-
Step 2: Reduction to Aldehyde
The protected D-serine is then reduced to the corresponding aldehyde, N-Fmoc-D-serinal derivative.
-
Protocol:
-
Dissolve the protected D-serine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).
-
Quench the reaction carefully with a suitable reagent like methanol or Rochelle's salt solution.
-
Extract the product and purify by column chromatography.
-
Step 3: Reductive Amination
This is a crucial step to introduce the second amino group. The aldehyde is reacted with an amine source in the presence of a reducing agent.[4]
-
Protocol:
-
Dissolve the aldehyde from the previous step in a solvent like 1,2-dichloroethane (DCE).
-
Add a source of ammonia, such as ammonium acetate, or a protected amine.
-
Add a mild reducing agent, for instance, sodium triacetoxyborohydride (STAB).[4]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with an aqueous basic solution and extract the product.
-
Step 4: Oxidation to Carboxylic Acid
The primary alcohol of the diaminopropanol derivative is oxidized to a carboxylic acid.
-
Protocol:
-
Dissolve the protected diaminopropanol in a suitable solvent mixture (e.g., acetonitrile, water, and a buffer).
-
Add a catalyst system such as TEMPO and sodium chlorite.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Quench the reaction and purify the resulting protected D-DAP.
-
Step 5: Oxalylation and Deprotection
The final steps involve the oxalylation of the newly introduced amino group and the removal of all protecting groups.
-
Protocol:
-
Selectively deprotect the second amino group if necessary.
-
Dissolve the protected D-DAP in an aprotic solvent like dioxane or THF.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Slowly add oxalyl chloride or a similar oxalylating agent at a low temperature.[5][6]
-
Stir until the reaction is complete.
-
Perform a final deprotection step to remove the remaining protecting groups (e.g., Fmoc and tert-butyl) using appropriate conditions (e.g., piperidine for Fmoc and a strong acid like TFA for tert-butyl).[7][8]
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Strategy B: Mitsunobu Reaction Approach
An alternative and often efficient method for converting the hydroxyl group of D-serine into an amino group is through a Mitsunobu reaction, which proceeds with inversion of stereochemistry. To retain the D-configuration at the alpha-carbon, this inversion at the beta-carbon is of no consequence to the final product's core stereochemistry.
Caption: Synthetic workflow from a D-Serine derivative to this compound via a Mitsunobu reaction.
Step 1: Preparation of N-Boc-D-serine methyl ester
-
Protocol:
-
Esterify the carboxylic acid of D-serine to the methyl ester using standard methods (e.g., thionyl chloride in methanol).
-
Protect the amino group with a Boc group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Step 2: Mitsunobu Reaction
The hydroxyl group is converted to an azide using hydrazoic acid (HN₃) under Mitsunobu conditions.[9][10][11]
-
Protocol:
-
Dissolve the N-Boc-D-serine methyl ester in an anhydrous solvent like THF.
-
Add triphenylphosphine (PPh₃).
-
Cool the solution in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
-
Add a source of azide, such as a solution of hydrazoic acid in toluene.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the resulting β-azido derivative by column chromatography.
-
Step 3: Reduction of the Azide
The azide is reduced to the corresponding amine.
-
Protocol:
-
Dissolve the azido compound in a solvent like methanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter off the catalyst and concentrate the solution to obtain the protected D-DAP methyl ester.
-
Step 4: Oxalylation and Deprotection
-
Protocol:
-
Follow a similar oxalylation procedure as described in Strategy A, Step 5, reacting the free β-amino group with oxalyl chloride.
-
Deprotect the Boc group and the methyl ester to yield this compound. Saponification with a base like lithium hydroxide can be used to hydrolyze the ester, followed by acidification to remove the Boc group.
-
PART 2: Synthesis of this compound from D-2,3-Diaminopropionic Acid (D-DAP)
Starting from D-DAP offers a more direct route to this compound, as the core diamino acid structure is already in place. The main challenge lies in the selective protection of the two amino groups to allow for the specific oxalylation of the β-amino group.
Strategy: Selective Oxalylation of Orthogonally Protected D-DAP
A highly efficient approach is to use a commercially available, orthogonally protected D-DAP derivative, such as Fmoc-D-Dap(Boc)-OH. This allows for the selective deprotection of the Boc group on the β-amino group, followed by oxalylation.
Caption: Synthetic workflow from a protected D-DAP derivative to this compound.
Step 1: Selective Deprotection of the β-Amino Group
The Boc group is selectively removed under acidic conditions, leaving the Fmoc group intact.[][13][14]
-
Protocol:
-
Dissolve Fmoc-D-Dap(Boc)-OH in a suitable solvent like DCM.
-
Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can be adjusted to control the reaction rate.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure to obtain the Fmoc-D-Dap-OH derivative.
-
Step 2: Oxalylation of the β-Amino Group
The free β-amino group is then reacted with an oxalylating agent.
-
Protocol:
-
Dissolve the Fmoc-D-Dap-OH in an aprotic solvent like THF or dioxane.
-
Add a non-nucleophilic base, such as DIPEA, to neutralize the amino acid salt.
-
Cool the mixture in an ice bath and slowly add a solution of oxalyl chloride in the same solvent.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction until completion, then work up by adding water and extracting the product.
-
Step 3: Final Deprotection
The final step is the removal of the Fmoc protecting group from the α-amino group.[3][15]
-
Protocol:
-
Dissolve the Nβ-oxalyl-Nα-Fmoc-D-DAP in a solvent like DMF.
-
Add a solution of piperidine in DMF (typically 20%).
-
Stir the mixture at room temperature. The deprotection is usually rapid.
-
Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purify the final product, this compound, by recrystallization or preparative HPLC to obtain a high-purity sample.
-
Data Presentation
Table 1: Key Reagents and Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Typical Time |
| From D-Serine (Reductive Amination) | ||||
| Protection (Fmoc) | Fmoc-Cl, NaHCO₃ | Dioxane/Water | 0 °C to RT | 4-12 h |
| Reduction to Aldehyde | DIBAL-H | DCM or THF | -78 °C | 1-3 h |
| Reductive Amination | NH₄OAc, STAB | DCE | RT | 12-24 h |
| Oxidation | TEMPO, NaClO₂ | Acetonitrile/Water | RT | 2-6 h |
| Oxalylation | Oxalyl chloride, DIPEA | Dioxane | 0 °C to RT | 1-4 h |
| From D-Serine (Mitsunobu) | ||||
| Mitsunobu Reaction | PPh₃, DEAD, HN₃ | THF | 0 °C to RT | 6-18 h |
| Azide Reduction | H₂, Pd/C | Methanol | RT | 2-8 h |
| From D-DAP | ||||
| Boc Deprotection | TFA | DCM | RT | 1-2 h |
| Oxalylation | Oxalyl chloride, DIPEA | THF | 0 °C to RT | 1-4 h |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | RT | 15-30 min |
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product and key intermediates.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final this compound product.
-
Optical Rotation: Measurement of the specific rotation can also be used to confirm the stereochemical identity of the product.
Conclusion and Field-Proven Insights
The synthetic routes outlined in this guide provide researchers with reliable and adaptable protocols for the preparation of this compound. The choice between starting from D-serine or a protected D-DAP derivative will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the research group.
Expertise & Experience:
-
Protecting Group Strategy: The choice of orthogonal protecting groups like Fmoc and Boc is fundamental to the success of these syntheses.[][13] Fmoc is base-labile, while Boc is acid-labile, allowing for their selective removal without affecting the other. This orthogonality is the cornerstone of modern peptide and amino acid chemistry.
-
Mitsunobu Reaction: While powerful, the Mitsunobu reaction requires careful control of reaction conditions and anhydrous solvents to be successful. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification.
-
Oxalylation: Oxalyl chloride is a highly reactive and moisture-sensitive reagent. It should be handled with care in a fume hood, and reactions should be performed under an inert atmosphere.
By following these detailed protocols and considering the provided insights, researchers and drug development professionals can confidently synthesize this compound, enabling further exploration of its therapeutic potential.
References
- Molecules. 2020 Mar 13;25(6):1313. doi: 10.3390/molecules25061313.
- ResearchGate. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2009).
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- ResearchGate. (2009). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid.
- BOC Sciences.
- ACS Publications. (1975). Chemical synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid and optical specificity in its neurotoxic action.
- Organic Chemistry Portal. Mitsunobu Reaction.
- AAPPTec. Planning a Peptide Synthesis.
- Organic Syntheses. (2004). PREPARATION OF 2-(TRANS-2-(4-FLUOROPHENYL)VINYL)-3-NITROBENZOYL CHLORIDE.
- Organic Chemistry Portal.
- National Institutes of Health. (2018). Advances in Fmoc solid-phase peptide synthesis.
- ACS Publications. (1964).
- ChemRxiv. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters.
- Organic Chemistry Portal. (2021).
- ACS Publications. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.
- Semantic Scholar. (2005). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
- Slideshare. (2018). T boc fmoc protocols in peptide synthesis.
- Wikipedia. Oxalyldiaminopropionic acid.
- Master Organic Chemistry. (2017).
- ACS Publications. (2020).
- Sigma-Aldrich.
- National Institutes of Health. (2021).
- MDPI. (2017). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase.
- PubMed. (2011). Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP)
- ResearchGate. (2020).
Sources
- 1. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Enantioselective Separation of D-Dencichine via Zwitterionic LC-MS/MS
Executive Summary
Dencichine (
-
Regio-isomerism: Separation of the neurotoxic
-form from the non-toxic -form. -
Enantiomerism: Separation of the bioactive L-Dencichine from its D-enantiomer (D-Dencichine).
While L-Dencichine is therapeutic, D-amino acid impurities often arise during extraction, processing, or synthesis, potentially altering the toxicological profile. Standard C18 columns fail to retain this highly polar zwitterion, and standard HILIC methods often resolve regio-isomers (
This guide details a Direct Chiral LC-MS/MS Protocol using Zwitterionic Chiral Stationary Phases (Cinchona alkaloid-based) to achieve baseline resolution of D-Dencichine without derivatization.
The Analytical Challenge: Why Standard Columns Fail
Dencichine is a polar, zwitterionic non-protein amino acid. Its chemical nature dictates the failure of conventional chromatography:
-
Reverse Phase (C18): Dencichine elutes in the void volume (
) due to high hydrophilicity. -
Standard Chiral Phases (Amylose/Cellulose): These typically require Normal Phase (Hexane/IPA) conditions, in which Dencichine is insoluble.
-
Derivatization (e.g., Marfey’s Reagent): While effective, it introduces kinetic variability, increases sample prep time, and can cause racemization of labile species.
The Solution: Zwitterionic Ion-Exchange Chiral Phases
The optimal solution utilizes a Zwitterionic Chiral Stationary Phase (CSP) , specifically the Chiralpak ZWIX(+) . This column employs a double ion-pairing mechanism that interacts simultaneously with the positively charged amine and negatively charged carboxyl/oxalate groups of Dencichine.
Decision Matrix: Selecting the Right Column
Figure 1: Decision matrix for selecting the stationary phase based on the specific isomer separation requirement.
Protocol: Direct Chiral Separation via Chiralpak ZWIX(+)[1]
This protocol utilizes the Chiralpak ZWIX(+) (3µm), which contains a Cinchona alkaloid-derived chiral selector fused with a weak anion exchanger. This phase is ideal for LC-MS because it functions best with volatile organic acid/base buffers in methanol.
Materials & Reagents[2][3][4][5]
-
Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm).
-
Mobile Phase A: Methanol (LC-MS Grade).
-
Mobile Phase B: Water (LC-MS Grade).
-
Additives: Formic Acid (FA) and Ammonium Formate (AmF) or Diethylamine (DEA).[1]
-
Note: For LC-MS, 50mM Formic Acid + 25mM Ammonium Formate is the gold standard buffer for ZWIX columns to ensure proper double ion-pairing.
-
LC Conditions[4][6][7]
| Parameter | Setting | Rationale |
| Mobile Phase | 98% MeOH / 2% H2O | High organic content promotes strong ion-pairing interactions essential for ZWIX retention. |
| Additives | 50 mM Formic Acid + 25 mM Ammonium Formate | Acts as counter-ions for the zwitterionic selector.[1] The specific ratio (2:1 Acid:Base) maintains the necessary proton activity. |
| Flow Rate | 0.4 mL/min | Optimized for 3.0 mm ID columns and ESI efficiency. |
| Temperature | 25°C - 35°C | Lower temperature (25°C) generally improves chiral resolution ( |
| Injection Vol | 2 - 5 µL | Keep low to prevent peak broadening in high-organic mobile phase. |
| Elution Mode | Isocratic | Gradient elution is rarely needed for enantiomers on ZWIX; isocratic ensures stable baseline for MS. |
MS/MS Detection Parameters (ESI+)
Dencichine is detected in positive ion mode (
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
| Dencichine | 177.1 | 116.1 | 15 | 100 |
| Dencichine (Q2) | 177.1 | 88.0 | 25 | 100 |
| IS (e.g., L-DAPA) | 105.1 | 88.0 | 12 | 100 |
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas: 800 L/hr
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data validation.
Figure 2: End-to-end workflow for the extraction and chiral analysis of Dencichine.
Alternative Protocol: Crown Ether (Trace D-Isomer Analysis)
If the D-isomer is present in trace amounts (<0.1%) , the elution order becomes critical. In standard chromatography, you want the minor impurity (D-) to elute before the major peak (L-) to avoid tailing interference.
-
Mechanism: Chiral crown ether forms a host-guest complex with the primary ammonium group.
-
Elution Order: D-Dencichine elutes FIRST , followed by L-Dencichine.
-
Mobile Phase: pH 1.5 - 2.0 (HClO4 or TFA) / Acetonitrile (80:20).
-
Limitation: The highly acidic mobile phase is less MS-friendly (requires corrosion-resistant system or post-column neutralization) compared to the ZWIX method.
Recommendation: Use ZWIX(+) for general quantification and profiling. Use Crownpak CR-I(+) only if you specifically need to quantify ultra-trace D-levels in a high L-background and require D-first elution.
Scientific Validation & Troubleshooting
Self-Validating the Method
To ensure the peaks observed are true enantiomers and not just regio-isomers (
-
Racemization Check: Inject a pure L-Dencichine standard. It should show a single peak.
-
Spiking: Spike the L-standard with a known D-amino acid standard (if available) or subject the L-standard to harsh basic conditions (pH 10, 60°C, 1 hr) to induce partial racemization. The appearance of a new peak with identical MS transitions confirms the chiral separation.
-
Ratio Consistency: The ratio of the transitions (177->116 / 177->88) must remain constant across both D- and L- peaks.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Retention ( | Water content too high. | Reduce water in mobile phase to <2%. ZWIX requires high organic mode. |
| Peak Tailing | Ionic interaction mismatch. | Increase Ammonium Formate concentration (up to 50mM) to sharpen peaks. |
| Low Sensitivity | Ion suppression from additives. | Ensure Formic Acid/Ammonium Formate ratio is 2:1. Avoid Diethylamine (DEA) if using sensitive MS. |
| Pressure High | Methanol viscosity. | Increase column temperature to 35-40°C (monitor resolution). |
References
-
Chiralpak ZWIX(+) Instruction Manual. Daicel Chiral Technologies. (Provides the foundational mechanism for double ion-pairing separation of amino acids). Link
-
Ilko, V., et al. (2014). "Separation of Amino Acids on Chiral Zwitterionic Stationary Phases." Journal of Chromatography A. (Establishes the protocol for using MeOH/FA/AmF buffers for LC-MS of amino acids). Link[4]
-
Kuo, Y. T., et al. (2019).
-ODAP and Its Isomer." Molecules. (Provides the MS/MS transitions and extraction protocols for ODAP isomers). Link -
Shimadzu Application News No. C149. "Chiral Amino Acid Analysis System That Uses Column Switching (Crownpak CR-I)."[3] (Demonstrates the D-first elution order using Crown ether columns). Link
-
Wang, Q., et al. (2016). "Determination of Dencichine in Panax notoginseng." Frontiers in Pharmacology. (Context for Dencichine extraction and stability). Link
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of D-Dencichin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating D-Dencichin and its derivatives. This compound, the D-isomer of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP), represents a unique non-proteinogenic amino acid with potential applications in drug discovery and development. The incorporation of D-amino acids into peptides can significantly enhance their proteolytic stability and modulate their biological activity. This guide details the strategic considerations and step-by-step protocols for the successful synthesis of this compound-containing peptides using the widely adopted Fmoc/tBu orthogonal protection strategy. It addresses the specific challenges associated with the unique structure of this compound and provides field-proven insights to ensure high-yield and high-purity synthesis.
Introduction to this compound and Its Significance
Dencichine, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-proteinogenic amino acid found in the seeds of the grass pea Lathyrus sativus.[1][2][3] While the L-isomer is a known neurotoxin associated with the neurological disorder lathyrism, the unique structural features of its D-enantiomer, this compound, make it an intriguing building block for peptide-based drug design.[2][4] The incorporation of D-amino acids into peptide sequences is a well-established strategy to increase resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[5][6][7] The presence of the β-amino acid backbone and the N-terminal oxalyl group in this compound can also confer specific conformational constraints and new interaction possibilities, making its derivatives promising candidates for novel therapeutics.
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, offering significant advantages over solution-phase synthesis in terms of efficiency and purification.[8][9][10] This guide will focus on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild reaction conditions.[11][12]
Core Principles of SPPS for this compound Derivatives
The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][13][14] The synthesis proceeds from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-terminally protected amino acid.[13][14]
The Fmoc/tBu Orthogonal Strategy
The Fmoc/tBu strategy is based on the use of the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of the amino acids.[11][15] This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[16]
Key Considerations for this compound Synthesis
The synthesis of peptides containing this compound requires careful consideration of the following aspects:
-
Protection of this compound: The this compound monomer must be appropriately protected. The α-amino group should be protected with an Fmoc group. The α-carboxylic acid will be activated for coupling. The β-amino group is already acylated with the oxalyl group. The carboxylic acid of the oxalyl group might require protection, for instance as a tert-butyl ester, to prevent side reactions.
-
Coupling Reactions: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine like DIEA are generally effective.[5] However, due to the potential for steric hindrance from the β-substituted structure, extended coupling times or the use of more potent coupling agents may be necessary. Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test is crucial.[5]
-
Prevention of Racemization: While D-amino acids are generally less prone to racemization than their L-counterparts during activation, it is still a potential concern.[17] The use of urethane-based protecting groups like Fmoc and the addition of an auxiliary nucleophile such as HOBt or OxymaPure can minimize this risk.[17]
-
Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[18] A cleavage cocktail containing scavengers is essential to quench the reactive cationic species generated during this process and prevent the modification of sensitive residues.[19]
Detailed Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a hypothetical this compound-containing peptide (e.g., Ac-Tyr-D-Dencichin-Phe-Gly-NH2) on a 0.1 mmol scale.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA Resin | e.g., MilliporeSigma | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Gly-OH | e.g., Bachem | Peptide Synthesis Grade |
| Fmoc-Phe-OH | e.g., Bachem | Peptide Synthesis Grade |
| Fmoc-D-Dencichin(OtBu)-OH | Custom Synthesis | >98% Purity |
| Fmoc-Tyr(tBu)-OH | e.g., Bachem | Peptide Synthesis Grade |
| N,N'-Diisopropylethylamine (DIEA) | MilliporeSigma | Peptide Synthesis Grade |
| Piperidine | MilliporeSigma | Reagent Grade |
| N,N-Dimethylformamide (DMF) | MilliporeSigma | Peptide Synthesis Grade |
| Dichloromethane (DCM) | MilliporeSigma | ACS Grade |
| HBTU | MilliporeSigma | Peptide Synthesis Grade |
| HOBt | MilliporeSigma | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | MilliporeSigma | Reagent Grade |
| Triisopropylsilane (TIS) | MilliporeSigma | Reagent Grade |
| Dithiothreitol (DTT) | MilliporeSigma | Molecular Biology Grade |
| Acetic Anhydride | MilliporeSigma | Reagent Grade |
| Diethyl Ether (cold) | MilliporeSigma | ACS Grade |
Experimental Workflow
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation and First Amino Acid Coupling
-
Place 200 mg of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[5]
-
Drain the DCM and wash the resin three times with 5 mL of DMF.
-
To remove the Fmoc group from the resin, add 5 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin five times with 5 mL of DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) and mix for 1 minute to pre-activate the amino acid.[5]
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin three times with 5 mL of DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Step 2: Subsequent Amino Acid Couplings
Repeat the following cycle for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-D-Dencichin(OtBu)-OH, Fmoc-Tyr(tBu)-OH):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin five times with 5 mL of DMF.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (0.4 mmol, 4 eq) with HBTU (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq), and DIEA (0.8 mmol, 8 eq) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Step 3: N-terminal Acetylation
-
After the final coupling cycle with Fmoc-Tyr(tBu)-OH, perform the Fmoc deprotection as described above.
-
Wash the resin three times with 5 mL of DMF.
-
Add a solution of acetic anhydride (0.5 mmol, 5 eq) and DIEA (0.5 mmol, 5 eq) in 5 mL of DMF.
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin five times with 5 mL of DMF, followed by three washes with 5 mL of DCM.
-
Dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
CAUTION: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. For peptides containing sensitive residues like Cys or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary.[20]
-
Add 5 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound or peptide aggregation. | Extend coupling time to 4 hours or overnight. Double the amount of amino acid and coupling reagents. Use a more potent coupling agent like HATU. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours. Ensure the resin is completely dry before adding the cleavage cocktail. |
| Side Product Formation | Incomplete deprotection or side reactions during cleavage. | Ensure the correct cleavage cocktail and scavengers are used for the specific amino acid composition. Optimize cleavage time. |
| Racemization | Over-activation of the amino acid. | Avoid prolonged pre-activation times. Ensure the use of HOBt or OxymaPure in the coupling reaction. |
Conclusion
The solid-phase synthesis of this compound-containing peptides is a feasible yet challenging endeavor that requires careful optimization of reaction conditions. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can successfully synthesize these unique peptides for further investigation in drug discovery and development. The enhanced stability and novel structural features conferred by the incorporation of this compound open up new avenues for the design of next-generation peptide therapeutics.
References
- BenchChem. (2025). Solid-Phase Peptide Synthesis of Deltorphin and its Derivatives: Application Notes and Protocols for Researchers.
-
Blackledge, M. S., et al. (2015). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. Retrieved from [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Corte, J. R. D., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
Ruiz-Rodriguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. Retrieved from [Link]
-
Jaradat, D. M. M., et al. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Biosynthesis of plant hemostatic dencichine in Escherichia coli. ResearchGate. Retrieved from [Link]
-
Biondani, G., & Bruna, E. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Retrieved from [Link]
-
Rao, S. L. N. (1995). Receptor interactions of beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus putative excitotoxin, with synaptic membranes. PubMed. Retrieved from [Link]
- CN105061247A - Improved synthesis method for dencichine. Google Patents.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Zhou, Z., et al. (2022). Biosynthesis of plant hemostatic dencichine in Escherichia coli. PubMed Central. Retrieved from [Link]
-
Kusumoto, K., et al. (2021). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase. MDPI. Retrieved from [Link]
-
Pallàs, M., et al. (2013). Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyldiaminopropionic acid. Retrieved from [Link]
- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Li, Y., et al. (2022). Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PubMed Central. Retrieved from [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]
-
Dixit, S., et al. (2022). Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time?. MDPI. Retrieved from [Link]
Sources
- 1. β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase [mdpi.com]
- 2. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time? | MDPI [mdpi.com]
- 4. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Stability of Dencichine
The following technical guide serves as a specialized support resource for researchers working with Dencichine (
While the natural bioactive form found in Panax notoginseng is the L-isomer (L-Dencichine), this guide addresses the stereochemical stability of the molecule. The principles described below apply whether you are trying to prevent the natural L-form from racemizing into the D-form, or if you are specifically working with D-Dencichin and must prevent it from reverting to a racemic mixture.
Case ID: DENC-ISO-001 Subject: Preventing Racemization During Extraction and Purification Applicability: Panax notoginseng extraction, Lathyrus sativus isolation, Synthetic Standard Stabilization.
The Core Challenge: The Labile -Proton
To prevent racemization, you must understand why it happens. Dencichine is structurally vulnerable due to the acidity of the proton attached to the
-
The Trigger: The
-proton is flanked by an electron-withdrawing carboxylic acid group and an amide nitrogen. This electronic environment lowers the pKa of the -proton, making it susceptible to abstraction by bases. -
The Mechanism: Once the proton is removed, the molecule forms a planar carbanion/enolate intermediate. When the proton re-attaches, it can attack from either side, resulting in a racemic mixture (DL-Dencichine).
-
The Catalyst: This process is exponentially accelerated by Heat (>40°C) and Alkalinity (pH > 7.5) .
Mechanism Visualization
The following diagram illustrates the pathway you are trying to block.
Caption: The racemization pathway is driven by proton abstraction at the alpha-carbon. Preventing the formation of the planar enolate intermediate is the primary goal of the extraction protocol.
Optimized Extraction Protocol (Anti-Racemization)
This protocol is designed to maximize yield while locking the stereochemistry. It prioritizes Ultrasonic-Assisted Extraction (UAE) over heat reflux.
Reagents & Conditions
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Ultrapure Water or 70% Ethanol | Water has the highest extraction efficiency for this polar molecule, but 70% EtOH reduces starch contamination [1, 2]. |
| pH Control | pH 4.5 – 6.0 | CRITICAL. Avoid pH > 7.0 (racemization) and pH < 3.0 (hydrolysis of the oxalyl group). |
| Temperature | ≤ 20°C | Heat provides the activation energy for proton exchange. Keep it cold. |
| Time | < 45 mins | Prolonged exposure to solvent increases the probability of isomerization [2]. |
Step-by-Step Methodology
-
Pre-Chill Solvent:
-
Prepare 70% Ethanol (v/v) adjusted to pH 5.0 using dilute Formic Acid.
-
Chill solvent to 4°C before use.[1]
-
-
Sample Preparation:
-
Grind Panax notoginseng root to an ultrafine powder (80 mesh).
-
Note: Do not allow the grinding process to generate excessive heat (use liquid nitrogen if necessary).
-
-
Ultrasonic Extraction:
-
Ratio: 1:10 (Solid : Solvent).
-
Equipment: Ultrasonic bath (37 kHz).
-
Set temperature to 20°C (use a cooling loop if the bath heats up).
-
Duration: 45 minutes .[1]
-
-
Separation:
-
Centrifuge at 9,000 x g for 5 minutes at 4°C.
-
Collect supernatant immediately.
-
-
Stabilization:
-
If not analyzing immediately, adjust supernatant pH to 4.5 and store at -20°C.
-
Troubleshooting Guide
User Scenario: "I followed the protocol, but my optical rotation readings are lower than the standard."
| Symptom | Probable Cause | Corrective Action |
| Low Specific Rotation | Partial Racemization (D-isomer formation). | Check pH: Was the water source alkaline? Use buffered solvent (Ammonium Formate, pH 5).Check Heat: Did the sonicator overheat? Monitor temp probe during extraction. |
| Peak Splitting in HPLC | Separation of diastereomers or hydrolysis. | Check Column: Use a HILIC column (e.g., ACQUITY BEH HILIC) for polar separation.[1] C18 often fails to retain Dencichine well [2]. |
| New Peak at R.T. ~2min | Hydrolysis of Oxalyl group. | Acid too strong: If you acidified to pH < 2.0 to stop racemization, you likely cleaved the oxalyl amide bond. Keep pH > 3.0. |
| Low Yield | Incomplete extraction due to low temp. | Don't add heat. Instead, repeat the extraction cycle (2x) with fresh cold solvent rather than extending time or increasing temp. |
Frequently Asked Questions (FAQs)
Q: Can I use reflux extraction if I keep the time short?
A: No. Reflux involves boiling temperatures (approx. 78°C-100°C). Even at neutral pH, the thermal energy at boiling point is sufficient to overcome the activation energy barrier for proton exchange at the
Q: I am working with pure this compound standards. How do I store them? A: Store as a solid powder at -20°C with a desiccant. In solution, this compound will eventually equilibrate to the DL-mixture if the pH drifts. Always prepare fresh solutions in slightly acidic buffers (pH 5) immediately before use.
Q: Why does the protocol recommend 70% Ethanol if water extracts better? A: While water extracts Dencichine efficiently [1], it also extracts enzymes and starches that can destabilize the solution or complicate purification. 70% Ethanol precipitates proteins (enzymes) and polysaccharides, providing a "cleaner" crude extract that is chemically more stable.
Q: Does derivatization (e.g., with Ethyl Chloroformate) prevent racemization? A: Derivatization is used for GC-MS analysis. It can induce racemization if the reaction conditions are alkaline (e.g., using pyridine or NaOH). If you must derivatize, ensure the reaction is rapid and strictly temperature-controlled. However, LC-MS/MS using HILIC columns without derivatization is preferred for stereochemical integrity [2].
Analytical Validation Workflow
To confirm you have successfully prevented racemization, you must use a chiral separation method or a specific HILIC method capable of resolving the isomers.
Caption: Analytical workflow to verify stereochemical purity. HILIC chromatography is the standard for polar amino acid derivatives.
References
-
Optimization of Conditions for Extracting Dencichine in P. notoginseng. Source: PMC (PubMed Central) Context: Establishes water and ultrasonic methods as superior for yield, providing the baseline for the cold-extraction protocol. [Link]
-
Determination of Dencichine in Panax notoginseng... Using High Performance Liquid Chromatography. Source: ACS Omega Context: Details the specific ultrasonic parameters (20°C, 45 min) and HILIC column selection to avoid degradation and ensure separation. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. Source: MDPI (Molecules) Context: Provides the mechanistic grounding for why the
-proton abstraction occurs and the role of pH/temperature in driving the carbanion intermediate. [Link] -
Effect of basic pH on amino acid racemization. Source: ResearchGate Context: Confirms the non-linear increase of racemization rates at pH > 9, validating the requirement for acidic/neutral extraction conditions. [Link]
Sources
Technical Support Center: Troubleshooting Low Resolution in Dencichine Chiral HPLC
Executive Summary & Molecule Profile
Dencichine is a non-protein amino acid with significant hemostatic and neurotoxic properties.[1] As a polar, zwitterionic molecule with two ionizable groups (amine and carboxylic acid), it presents a "perfect storm" for chromatographic difficulty: it retains poorly on standard Reversed-Phase (RP) columns and exhibits secondary interactions that broaden peaks on Chiral Stationary Phases (CSPs).
The Core Problem: Low resolution (
-
Derivatization Failure: Incomplete reaction or racemization during the OPA/FMOC process.
-
Phase Mismatch: Using polysaccharide-based CSPs (e.g., AD/OD) for underivatized zwitterions without proper additives.
-
Matrix Interference: Co-elution of structural isomers (e.g.,
-isomers) from Panax notoginseng extracts.
Diagnostic Workflow
Before adjusting parameters, identify your separation mode. Follow this logic tree to isolate the failure point.
Figure 1: Diagnostic logic flow for identifying the root cause of resolution loss in Dencichine analysis.
Technical Troubleshooting Modules
Module A: Indirect Separation (Derivatization)
Context: You are using reagents like OPA-NIBC or Ethyl Chloroformate (ECF) on a C18 column.
Q1: I see a "shoulder" on the main peak instead of two distinct enantiomers. Why? Technical Insight: This is often due to kinetic racemization or insufficient reagent excess. Dencichine has a labile chiral center. If the derivatization reaction pH is too high (>9.5) or the reaction time is too long, the L-isomer can partially convert to the D-isomer during prep, creating a bridge between peaks.
-
Solution:
-
Strictly control reaction time (e.g., exactly 2 minutes for OPA).
-
Ensure the molar excess of reagent is at least 50:1 relative to total amines.
-
Quench the reaction immediately with dilute acid (e.g., 0.1% acetic acid) before injection to "freeze" the equilibrium.
-
Q2: My resolution degrades after 50 injections. Is the column dead? Technical Insight: Likely not. OPA derivatives are hydrophobic. The resolution loss is usually caused by matrix buildup of unreacted reagent byproducts at the column head, which causes band broadening.
-
Solution: Implement a "Sawtooth" wash step at the end of every run. Ramp to 95% Acetonitrile for 3 minutes to strip reagent residues.
Module B: Direct Chiral Separation
Context: You are using a Crown Ether (e.g., Crownpak CR(+)) or Zwitterionic (e.g., Chirobiotic T) column.
Q3: Peaks are extremely broad and tailing (
-
Solution:
-
For Crown Ether: Use Perchloric Acid (
) at pH 1.5 - 2.0. The low pH ensures the amine is fully protonated ( ), which is required for inclusion into the crown ether ring. -
For Zwitterionic (Teicoplanin): Use a methanol-rich mobile phase with 0.1% Acetic Acid and 0.05% Triethylamine (TEA). The TEA masks silanols, while the acid suppresses ionization of the carboxyl group.
-
Q4: Resolution is present but poor (
-
Solution: Decrease column temperature from 25°C to 10°C or 15°C .
-
Note: This will increase backpressure. Ensure your flow rate is adjusted (e.g., reduce from 1.0 to 0.6 mL/min) to protect the column.
-
Validated Reference Protocol
Methodology adapted from verified OPA-NIBC derivatization workflows [1, 2].
Objective: Baseline separation of D- and L-Dencichine in plasma or plant extract.
| Parameter | Specification |
| Separation Mode | Indirect Chiral HPLC (Diastereomeric formation) |
| Column | C18 (ODS) Column, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna) |
| Derivatization Reagents | OPA (o-phthaldialdehyde) + NIBC (N-isobutanoyl-L-cysteine) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
Step-by-Step Workflow:
-
Preparation: Mix 10 mg OPA + 10 mg NIBC in 1 mL Methanol. Add 9 mL Borate Buffer (pH 9.0). This is the Reagent Mix.
-
Reaction: Add 50 µL Sample + 50 µL Reagent Mix. Vortex for 10 seconds.
-
Incubation: Let stand for exactly 2 minutes at room temperature.
-
Quench: Add 400 µL of 0.1% Acetic Acid (stops racemization).
-
Injection: Inject 10 µL immediately.
Expected Result: L-Dencichine elutes first, followed by D-Dencichine. Resolution (
References
-
Zhu, J., et al. (2006).[2] "Enantioselective determination of dencichine in rabbit plasma by high-performance liquid chromatography-electrospray mass spectrometry." Journal of Chromatography B.
-
Qian, C., et al. (2012).[3] "A Sensitive HPLC-MS/MS Analysis of Dencichine in Rat Plasma and Its Application to Pharmacokinetics." American Journal of Analytical Chemistry.
-
Phenomenex. "Chiral HPLC Separations Guidebook.
-
BenchChem. "Technical Support Center: Overcoming Poor Resolution in DL-Alanine HPLC Analysis." (Analogous troubleshooting for zwitterionic amino acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective determination of dencichine in rabbit plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive HPLC-MS/MS Analysis of Dencichine in Rat Plasma and Its Application to Pharmacokinetics [scirp.org]
Improving solubility of D-Dencichin in aqueous buffers
This technical guide addresses the solubility and stability challenges associated with D-Dencichin (the D-enantiomer of
The following protocols are designed to overcome the compound's zwitterionic precipitation issues while preventing the hydrolysis of its labile oxalyl moiety.
Physicochemical Profile & Solubility Mechanics
To solubilize this compound effectively, one must understand its ionization states.[1] It is an acidic amino acid derivative containing two carboxylic acid groups and one amine.
-
Chemical Nature: Zwitterionic amino acid derivative.[1]
-
Critical Challenge: The compound exhibits minimum solubility at its isoelectric point (pI) , which lies in the acidic range (pH ~2.5–3.0).[1] Attempting to dissolve the free acid directly in unbuffered water often results in a suspension because the solution pH naturally gravitates toward this pI.
-
Stability Warning: The
-N-oxalyl bond is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8.[1]0) or at elevated temperatures, degrading the compound into D-diaminopropionic acid and oxalic acid.[1]
Solubility vs. pH Data (Estimated)
| pH Range | Dominant Species | Net Charge | Solubility Status | Stability Risk |
| < 2.0 | Cationic ( | +1 | High | Stable |
| 2.0 – 3.5 | Zwitterionic ( | ~0 (pI) | Low (Precipitation Risk) | Stable |
| 4.0 – 7.0 | Anionic ( | -1 | High | Stable |
| > 8.0 | Dianionic ( | -2 | High | Unstable (Hydrolysis) |
Troubleshooting Guide & FAQs
Q1: Why does this compound precipitate when I add it to pure water or low-pH buffers?
A: This is a classic "Isoelectric Trap."[1] this compound has an isoelectric point (pI) near pH 2.5–3.[1]0. If you dissolve the free acid form in water, the pH often equilibrates near this range, where the molecule has a net neutral charge and forms strong intermolecular crystal lattice interactions, reducing solubility. Fix: Shift the pH away from the pI. Use a dilute acid (0.1 M HCl) to protonate it fully (Charge +1) or a buffered neutral solution (pH 7.[1]4) to deprotonate it (Charge -1).[1]
Q2: Can I use heat or ultrasonication to speed up dissolution?
A: Ultrasonication is permitted; Heat is prohibited.
-
Ultrasonication: Yes, brief sonication (30–60 seconds) is effective for breaking up crystal aggregates.[1]
-
Heat: No. The N-oxalyl bond is thermally labile.[1] Heating above 40°C increases the rate of hydrolysis, stripping the oxalyl group and ruining your compound purity. Always work at Room Temperature (RT) or on ice.[1]
Q3: Which buffer system is ideal for stock solutions?
A: Phosphate Buffered Saline (PBS) or HEPES at pH 7.2–7.4 are ideal for biological compatibility.[1] However, do not make the stock directly in the buffer if the concentration is high (>10 mM). The buffering capacity might fight the pH shift required to dissolve the solid. Best Practice: Dissolve in 0.1 M HCl first (to create a concentrated stock), then dilute into your experimental buffer.
Q4: Is DMSO required?
A: Generally, no .[1] this compound is a polar, hydrophilic molecule.[1][2][3] It dissolves poorly in pure organic solvents like DMSO or Ethanol unless they are acidified.[1] Aqueous systems are preferred. If a co-solvent is absolutely necessary for a specific assay, use a Water:DMSO mixture (e.g., 90:10), but aqueous acid/base adjustment is far more effective.[1]
Recommended Experimental Protocols
Protocol A: The "Acid-Shift" Method (Recommended for High Concentrations)
This method ensures rapid dissolution by transiently protonating the amine, followed by dilution to physiological pH.[1]
Reagents:
Step-by-Step:
-
Weighing: Weigh the required amount of this compound powder.
-
Primary Solubilization: Add 0.1 M HCl to the powder to achieve a concentration of 10–20 mg/mL .
-
Note: The solution should become clear almost immediately. If not, vortex or sonicate briefly (10s).[1]
-
-
Neutralization/Dilution:
-
For immediate use: Dilute this acidic stock at least 1:10 into your experimental buffer (e.g., PBS pH 7.4).[1] The buffer capacity of PBS will neutralize the small amount of HCl, bringing the final pH to ~7.2–7.4.
-
Verification: Check pH with a micro-strip to ensure it is physiological.
-
-
Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane if used for cell culture.[1]
Protocol B: Direct Buffer Dissolution (For Low Concentrations < 1 mg/mL)
If working with low concentrations, the buffer capacity is sufficient to overcome the pI effects.
-
Pre-warm PBS (pH 7.[1]4) to Room Temperature (20–25°C).
-
Add this compound powder directly to the buffer.[1]
-
Vortex vigorously for 2 minutes.
-
If particles persist, adjust pH upward slightly using 0.1 M NaOH (dropwise) until clear, ensuring pH does not exceed 8.0.
Visualizations
Figure 1: Solubilization Decision Workflow
This flowchart guides the user through the optimal solubilization path based on concentration and application.
Caption: Decision tree for selecting the appropriate solubilization protocol based on target concentration.
Figure 2: Stability & Solubility Window
A conceptual diagram illustrating the "Safe Zone" for this compound handling.[1]
Caption: The "Safe Zone" for this compound is at pH < 2 (for stock) or pH 7.4 (for use).[1] Avoid pH 3 (precipitation) and pH > 8 (degradation).[1]
References
-
PubChem. (2025).[1][4] Dencichine (Compound CID 440259).[1][4][5][6] National Library of Medicine. [Link]
-
Kusama-Eguchi, K., et al. (2014).[1] New insights into the mechanism of neurolathyrism: L-
-ODAP triggers [Ca2+]i accumulation.[1][7] Food and Chemical Toxicology, 67, 113-122.[1][7] [Link] -
NIH GSRS. (2025). This compound Substance Record.[1] Global Substance Registration System.[1] [Link]
Sources
- 1. CAS 5302-45-4: Dencichine | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dencichine | C5H8N2O5 | CID 440259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 6. Anti-prostate cancer mechanism of black ginseng during the "nine steaming and nine sun-drying" process based on HPLC analysis combined with vector space network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≥98% (HPLC), HIF-prolyl hydroxylase-2 (PHD-2) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Minimizing baseline noise in D-Dencichin LC-MS/MS detection
Welcome to the technical support guide for minimizing baseline noise in the LC-MS/MS detection of D-Dencichin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during analysis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about baseline noise in the context of this compound analysis.
Q1: What exactly is baseline noise, and why is it a critical issue for this compound quantification?
A: Baseline noise refers to the signal produced by the detector when no analyte is eluting from the column.[1][2] It appears as random fluctuations or a consistently high background in your chromatogram. An ideal baseline is flat and close to zero.[1][2][3]
For this compound analysis, a high or noisy baseline is particularly problematic because it directly impacts the signal-to-noise ratio (S/N). A low S/N makes it difficult to distinguish the true analyte peak from the background, which is critical for:
-
Accurate Quantification: High noise obscures the true start and end of the peak, leading to integration errors and inaccurate concentration measurements.
-
Achieving Low Limits of Detection (LOD) and Quantification (LOQ): A noisy baseline raises the detection threshold, making it impossible to reliably measure low concentrations of this compound.[4]
Q2: Is this compound, as an analyte, particularly prone to causing baseline issues?
A: Yes, the physicochemical properties of this compound can present unique challenges. This compound (β-N-oxalyl-L-α,β-diaminopropionic acid) is a highly polar, water-soluble non-protein amino acid.[5] This has several implications:
-
Chromatography: It requires highly aqueous mobile phases or specialized columns like HILIC. Highly aqueous conditions can be less efficient at cleaning contaminants from the analytical column and source, leading to background buildup.
-
Ionization: As an amino acid, its ionization efficiency in ESI can be heavily influenced by mobile phase pH and additives.[6][7] Inconsistent mobile phase composition can lead to an unstable spray and a noisy baseline.
-
Sample Matrix: It is often extracted from complex biological matrices (e.g., Panax notoginseng).[5] Co-extraction of other polar matrix components can cause significant ion suppression and increase baseline noise if not adequately removed.[4][8]
Q3: What are the universal sources of baseline noise in any LC-MS/MS system?
A: The sources of noise can be broadly categorized into three areas, originating from different parts of the LC-MS/MS system.
Caption: Sources of noise from solvent to detector.
-
Chemical Noise: This is from chemical species that create a background signal. Sources include contaminated solvents, poor quality mobile phase additives, sample matrix components, column bleed, and residues from previous injections.[4][9][10]
-
Mechanical/Flow-Related Noise: This arises from physical inconsistencies in the LC flow path. Common culprits are pump pulsations (faulty check valves or piston seals), leaks in fittings, and air bubbles in the system.[2][11] This often manifests as a periodic or rhythmic baseline fluctuation.[12]
-
Electronic Noise: This originates from the mass spectrometer's detector and electronic systems or external interference.[4] In the context of ESI, an unstable electrospray is a major contributor, which can be caused by a dirty or improperly positioned needle, or incorrect source parameters.[3][13]
Part 2: Systematic Troubleshooting Guide
A noisy baseline can manifest in several distinct patterns. Identifying the pattern is the first step toward diagnosing the root cause.
Symptom 1: High, Constant Baseline Noise (Chemical Noise)
Problem: The entire baseline is significantly elevated across the chromatogram, reducing the S/N ratio for your this compound peak.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Contaminated Solvents/Additives | Low-grade solvents or additives contain non-volatile impurities that continuously enter the ion source, creating a high, constant background of ions.[1][9] | 1. Verify Solvent Grade: Ensure all solvents (Water, Acetonitrile, Methanol) are of the highest purity (LC-MS grade).[4][9] 2. Use Fresh Solvents: Prepare mobile phases fresh daily to prevent degradation and microbial growth. 3. Test Additives: If using additives like ammonium formate, prepare a batch of mobile phase without it to see if the noise decreases. Use only high-purity, volatile additives.[4] |
| System Contamination | Over time, non-volatile salts and sample matrix components accumulate in the transfer lines, injector, and especially the ion source, where they slowly leach out.[3][14] | 1. Clean the Ion Source: Disassemble and sonicate the ion source components (cone, needle, capillary) as per the manufacturer's protocol.[3] This is often the most effective step for reducing chemical noise. 2. Perform a System Flush: Run a thorough system flush with a strong solvent sequence. See Protocol 1 for a detailed procedure. |
| Significant Matrix Effects | This compound is often extracted from complex matrices. Co-eluting endogenous compounds compete for ionization, suppress the analyte signal, and contribute to background noise.[8][15] | 1. Improve Sample Preparation: Simple protein precipitation may not be sufficient. Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interferences.[8][16] See Protocol 2 . 2. Dilute the Sample: If sensitivity allows, diluting the sample can significantly reduce the concentration of matrix components entering the system.[17] |
Symptom 2: Erratic, Spiking, or Unstable Baseline (Mechanical & ESI Noise)
Problem: The baseline shows random, sharp spikes or is generally jagged and unpredictable.
Caption: Troubleshooting workflow for erratic baseline noise.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Air Bubbles in the System | An air bubble passing through the pump or detector causes a sharp, erratic change in pressure and flow, resulting in a signal spike.[2][12] | 1. Purge the System: Thoroughly purge all LC lines with mobile phase, ensuring no bubbles are visible in the waste tubing. 2. Check Degasser: Ensure the online degasser is functioning correctly. A faulty degasser will fail to remove dissolved gases from the mobile phase, which can form bubbles under pressure changes. |
| LC System Leaks | A small leak, even a microscopic one at a fitting, will draw in air and cause pressure fluctuations, leading to an erratic baseline.[2][11] | 1. Systematic Leak Check: Start from the pump and meticulously check every fitting through to the column. Look for salt deposits (from buffers) or moisture. 2. Tighten/Replace Fittings: Tighten any loose fittings. If a fitting continues to leak, replace the ferrule and nut. |
| Unstable Electrospray (ESI) | The stability of the Taylor cone in the ESI source is paramount for a stable signal. A dirty needle, incorrect positioning, or improper gas/voltage settings will cause an unstable spray. | 1. Inspect and Clean Needle: Check the ESI needle for blockage or deposits. Clean or replace as needed. 2. Optimize Source Position: Adjust the needle's position (X, Y, Z axes) relative to the capillary inlet to maximize signal and stability. 3. Optimize Source Parameters: Systematically optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage for this compound.[18] |
| Faulty Pump Components | Worn piston seals or sticky check valves in the pump can lead to inconsistent flow delivery, causing periodic pressure fluctuations that translate to a noisy baseline.[1][2] | 1. Pressure Test: Observe the pump pressure trace. A healthy pump has a very stable pressure reading. Large, regular fluctuations indicate a problem. 2. Perform Pump Maintenance: Replace piston seals and clean or replace check valves as part of routine preventative maintenance. |
Part 3: Optimized Methodologies & Protocols
Adherence to validated protocols is essential for reproducible, low-noise analysis.
Protocol 1: LC-MS/MS System Flush and Cleaning Procedure
This protocol is designed to remove contaminants from the entire flow path.
Objective: To remove both polar (salts) and non-polar (organics) contaminants.
| Step | Solvent | Duration (minutes) | Flow Rate | Notes |
| 1 | LC-MS Grade Water | 20 | 0.5 mL/min | Removes salts and buffers. Divert flow to waste, not the MS. |
| 2 | Isopropanol (IPA) | 30 | 0.3 mL/min | "Universal" solvent, good for removing a wide range of contaminants. Can be sent to the MS. |
| 3 | Acetonitrile | 20 | 0.5 mL/min | Removes residual IPA and non-polar contaminants. |
| 4 | Initial Mobile Phase | 30+ | 0.5 mL/min | Equilibrate the system thoroughly with your starting mobile phase before analysis. |
Source: Adapted from standard instrument cleaning protocols.[14][19]
Protocol 2: this compound Sample Preparation via Protein Precipitation (PPT)
This is a baseline method for cleaning samples. For persistent matrix effects, a more advanced technique like SPE is recommended.[15]
Objective: To remove the majority of proteins from a biological sample (e.g., plasma).
-
Aliquot Sample: Pipette 100 µL of your sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold Acetonitrile containing your internal standard. The 3:1 ratio is a common starting point.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase. This step helps to concentrate the analyte and ensures the injection solvent matches the mobile phase, improving peak shape.
-
Inject: The sample is now ready for LC-MS/MS analysis.
Causality: This process removes the bulk of proteins and some lipids, which are major contributors to ion source fouling and matrix effects.[8][16] Reconstituting in the mobile phase prevents peak distortion that can occur when injecting a solvent much stronger than the mobile phase.
Protocol 3: Mobile Phase Preparation for this compound (HILIC Example)
Objective: To prepare a stable and effective mobile phase for retaining and ionizing a polar compound like this compound.
Mobile Phase A (Aqueous):
-
Pour ~900 mL of LC-MS grade water into a 1 L bottle.
-
Add ammonium formate to a final concentration of 10 mM. (e.g., 0.63 g for 1 L).
-
Adjust pH to ~3.5 with formic acid.
-
Bring the final volume to 1 L with water.
-
Sonicate for 10 minutes to dissolve and degas.
Mobile Phase B (Organic):
-
Pour ~900 mL of LC-MS grade Acetonitrile into a 1 L bottle.
-
Add 100 mL of LC-MS grade water.
-
Add ammonium formate to a final concentration of 10 mM.
-
Adjust pH to ~3.5 with formic acid.
-
Sonicate for 10 minutes.
Causality: Using a buffer like ammonium formate helps to control the pH, which ensures a consistent ionization state for this compound, leading to a more stable signal.[7][20] Including the same concentration of additive in both mobile phase A and B is critical for gradient elution; this prevents the baseline from shifting dramatically as the solvent composition changes.[1]
Part 4: References
-
Chromatography Forum. (2016). Noisy baseline. [Link]
-
Kopp, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Schuster, S. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?[Link]
-
Labmate Online. (2023). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—Baseline Problems. YouTube. [Link]
-
Xie, G., et al. (2007). Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?[Link]
-
Axion Labs & Training Institute. (2022). HPLC Troubleshooting: What is causing baseline noise? YouTube. [Link]
-
Liu, E., et al. (2022). Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. Molecules. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International - Chromatography Online. [Link]
-
Hirabayashi, A., et al. (2005). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography A. [Link]
-
Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). LCGC International - Chromatography Online. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
Guillarme, D., & Veuthey, J. L. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC North America. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Cook, K. (2014). Chemical Noise in Mass Spectrometry. American Laboratory. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. echemi.com [echemi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Noisy baseline - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. labtechsupport.com [labtechsupport.com]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthetic Dencichine Purification
The following technical guide is structured as a specialized support center for researchers handling synthetic batches of Dencichine (chemically defined as
While natural extraction is common, synthetic routes often introduce specific impurities—namely the thermodynamic rearrangement to the
Status: Operational | Tier: Advanced Research Support[1]
Core Directives & Impurity Profile
Subject: Dencichine (
The "Triangle of Purity"
In synthetic batches, you are fighting three distinct classes of impurities. Your purification strategy must address them in this specific order to prevent yield loss:
-
Thermodynamic Isomers (
-ODAP): The -isomer (Dencichine) is kinetically favored but thermodynamically unstable.[1] It rearranges to the non-toxic but unwanted -isomer under basic conditions or high heat.[1] -
Synthetic Precursors: Residual Oxalic acid, Oxalyl chloride, or free Diaminopropionic acid (DAP).[1]
-
Process Salts: Inorganic byproducts (NaCl, Ammonium salts) from neutralization steps.[1]
Troubleshooting Guides (Q&A Format)
Issue A: "My HPLC chromatogram shows a splitting peak or a 'shoulder' on the main peak."
Diagnosis: Acyl Migration (
Corrective Protocol:
-
Check your Workup pH: If you neutralized your reaction mixture to pH 8-9, you likely triggered isomerization.[1]
-
Acid Stabilization: Maintain the crude solution at pH 4.0–5.0 during handling. The
-form is most stable in slightly acidic aqueous solutions.[1] -
Separation: You cannot remove the
-isomer via simple recrystallization easily due to structural similarity.[1] You must use Cation Exchange Chromatography (See Protocol 1).[1]
Issue B: "The product is hygroscopic and the elemental analysis shows high Ash content."
Diagnosis: Salt Contamination.[1] The Science: Synthetic Dencichine is a zwitterion.[1] If you precipitated it by simply adding ethanol to a neutralized reaction mix, you likely co-precipitated inorganic salts (NaCl, KCl) which are trapped in the lattice.[1]
Corrective Protocol:
-
Do NOT wash with water: Dencichine is highly water-soluble.[1] You will lose product.
-
Desalting: Use a strong cation exchange resin (H+ form).[1] The amino acid binds; salts wash through.[1] Elute with volatile base (
) to avoid introducing new fixed salts.[1]
Issue C: "The sample has a persistent yellowish tint and acidic residue."[1]
Diagnosis: Residual Oxalyl Precursors.[1] The Science: Excess oxalylating agents (like dimethyl oxalate or oxalyl chloride) hydrolyze to form oxalic acid.[1] Oxalic acid is difficult to remove because it crystallizes similarly to amino acids in some solvents.[1]
Corrective Protocol:
-
Calcium Treatment: Dissolve crude in water and add a stoichiometric amount of Calcium Acetate.[1] Calcium Oxalate is insoluble (
) and will precipitate, while Dencichine remains in solution.[1] Filter, then proceed to Ion Exchange.[1]
Validated Experimental Protocols
Protocol 1: Cation Exchange Purification (The Gold Standard)
Purpose: Removes salts, residual oxalic acid, and separates
Materials:
-
Resin: Dowex 50W-X8 or Amberlite IR-120 (H+ form).[1]
-
Eluent A: Distilled Water (pH 5.0).[1]
-
Eluent B: 0.5M
(Ammonium Hydroxide).[1][2]
Workflow:
-
Loading: Dissolve crude synthetic Dencichine in minimal water (pH adjusted to 3.0-4.0). Load onto the column.[1][2][3]
-
Washing: Flush with 5 bed volumes of Water .
-
Elution: Apply a gradient of 0.1M to 0.5M
. -
Isolation: Lyophilize (Freeze-dry) the target fractions immediately. Do not use rotary evaporation at high heat (>40°C) to prevent re-isomerization.[1]
Protocol 2: Recrystallization (Polishing)
Purpose: Final removal of trace amorphous impurities.[1]
Solvent System: Water (Solvent) / Ethanol (Anti-solvent).[1]
-
Dissolve the lyophilized powder in the minimum volume of water at 30°C (Do not boil).
-
Add absolute Ethanol dropwise until persistent turbidity is observed.[1]
-
Store at 4°C for 24 hours.
-
Filter the white crystals.[1]
-
Note: If "oiling out" occurs, your salt content is still too high.[1] Return to Protocol 1.
-
Visualizing the Purification Logic
Diagram 1: Impurity Removal Decision Tree
This flow logic dictates which method to apply based on the impurity profile.[1]
Caption: Decision matrix for removing specific impurities. Note that Ion Exchange (IEC) is the central hub for both desalting and isomer separation.[1]
Diagram 2: The Isomerization Trap (Mechanism)
Understanding the mechanism is vital to preventing yield loss during drying.[1]
Caption: The conversion of Dencichine to
Analytical Validation (Quality Control)[1][3]
Once purified, you must validate the batch.[1] Standard C18 HPLC often fails to retain these polar compounds.[1]
Recommended Method: HILIC-MS/MS [1][5]
-
Column: Hydrophilic Interaction Liquid Chromatography (e.g., TSKgel Amide-80 or BEH Amide).[1]
-
Mobile Phase: Acetonitrile / Ammonium Formate (10mM, pH 3.0).[1]
-
Why: HILIC retains polar zwitterions well.[1] The acidic buffer suppresses the ionization of the carboxylic acids, sharpening the peaks and preventing on-column isomerization.
-
-
Target Criteria:
References
-
Biosynthesis and Chemistry of ODAP
-
Analytical Separation (Isomers)
-
Extraction and Purification Methodologies
-
General Ion Exchange Principles for Amino Acids
Sources
- 1. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance anion-exchange chromatography coupled with diode array detection for the determination of dencichine in Panax notoginseng and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemistry, quality control and biosynthesis in ginseng research from 2021 to 2023: A state-of-the-art review concerning advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Dencichin Derivatization for GC-MS Analysis
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of D-dencichin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the derivatization of this compound. As a non-protein amino acid with polar functional groups, successful GC-MS analysis of this compound is critically dependent on efficient and reproducible derivatization. This resource synthesizes technical data and field-proven insights to help you navigate common challenges and optimize your analytical workflow.
Introduction: The Challenge of this compound Analysis
This compound (β-N-oxalyl-L-α,β-diaminopropionic acid) is a polar, non-volatile amino acid. Direct injection of this compound into a gas chromatograph is not feasible as it will not volatilize at typical GC operating temperatures and may decompose in the hot injector port.[1] Therefore, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[2][3]
This process involves chemically modifying the polar functional groups (carboxyl and amino groups) of the dencichin molecule.[3] The two most common derivatization strategies for amino acids are silylation and acylation (often using chloroformates). Each approach has its own set of reaction conditions and potential pitfalls. This guide will focus on troubleshooting both a documented method using ethyl chloroformate (ECF) and the commonly attempted silylation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Ethyl Chloroformate (ECF) Derivatization
The derivatization of this compound with ethyl chloroformate (ECF) in an ethanol/pyridine/water medium is a documented method for its quantitative analysis.[4] This reaction targets the amino and carboxyl groups to form N-ethoxycarbonyl and ethoxycarbonyl ester derivatives, respectively.
Question 1: I am not seeing any peak for my derivatized this compound standard.
Answer:
This is a common and frustrating issue that typically points to a fundamental problem in the derivatization or analytical setup. Let's break down the potential causes systematically.
-
Likely Cause 1: Incorrect pH of the reaction mixture.
-
Explanation: The ECF derivatization of amino acids is highly pH-dependent. The reaction requires a basic environment, typically around pH 9-10, to deprotonate the amino groups, making them nucleophilic enough to attack the ethyl chloroformate.[5] Pyridine is added not just as a solvent but as a base to facilitate this and to neutralize the HCl byproduct of the reaction.[1] If the solution is not sufficiently basic, the reaction will not proceed efficiently.
-
Solution:
-
Ensure that the pyridine and ethanol used are of good quality and not degraded.
-
Verify the ratio of reagents as specified in the protocol.[4] An excess of acidic components in your sample extract can neutralize the pyridine.
-
For troubleshooting, you can check the pH of your aqueous sample before adding the organic solvent mix, though direct pH measurement of the final reaction mixture is difficult.
-
-
-
Likely Cause 2: Inactive or degraded Ethyl Chloroformate (ECF).
-
Explanation: Ethyl chloroformate is susceptible to hydrolysis. If it has been exposed to moisture, it will degrade to ethanol and HCl, rendering it ineffective for derivatization.
-
Solution:
-
Always use a fresh bottle of ECF or one that has been stored under anhydrous conditions.
-
Handle the reagent in a fume hood and minimize its exposure to atmospheric moisture.
-
Consider purchasing smaller bottles of the reagent to ensure the contents of a bottle are used before significant degradation can occur.
-
-
-
Likely Cause 3: Issues with the extraction of the derivative.
-
Explanation: After the derivatization reaction in the aqueous/organic mixture, the now more non-polar dencichin derivative is extracted into an immiscible organic solvent (like chloroform or hexane).[4][6] If this extraction is inefficient, the derivative will remain in the aqueous layer and will not be injected into the GC. Inefficient extraction can be caused by improper solvent volumes, insufficient mixing (vortexing), or the formation of emulsions.
-
Solution:
-
Ensure the correct volumes of both the reaction mixture and the extraction solvent are used.
-
Vortex the mixture vigorously for the recommended time (e.g., 30 seconds) to ensure thorough mixing and partitioning of the analyte.[4]
-
Allow the layers to fully separate before carefully collecting the organic layer. If an emulsion forms, centrifugation can help to break it.
-
-
Question 2: My this compound peak is present, but it is very small and the reproducibility is poor.
Answer:
Low and inconsistent peak areas suggest that the derivatization reaction is incomplete or that the derivative is being lost at some stage before detection.
-
Likely Cause 1: Sub-optimal reaction time or temperature.
-
Explanation: The ECF derivatization reaction is very rapid, often complete in under a minute at room temperature.[4][7] However, if your laboratory conditions are significantly colder, or if the mixing is not efficient, the reaction may not go to completion in the allotted time.
-
Solution:
-
Ensure the reaction is carried out at room temperature.
-
Standardize the reaction time and ensure it is consistent across all samples and standards.
-
Ensure vigorous mixing (sonication or vortexing) immediately after adding the ECF to ensure all analyte molecules react.[4]
-
-
-
Likely Cause 2: Competitive reactions with other nucleophiles.
-
Explanation: Ethyl chloroformate is a reactive compound and will react with any nucleophiles present in the sample matrix, not just this compound. If your sample extract contains high concentrations of other amino acids, primary or secondary amines, or other reactive compounds, they will consume the ECF, leaving an insufficient amount to derivatize the dencichin completely.
-
Solution:
-
If analyzing complex matrices, consider a sample cleanup step (e.g., solid-phase extraction - SPE) to remove interfering compounds before derivatization.
-
Increase the amount of ECF in the reaction mixture. However, be aware that a large excess of ECF can lead to interfering peaks in the chromatogram. A balance must be found through empirical testing.
-
-
-
Likely Cause 3: Degradation of the derivative.
-
Explanation: While generally stable, the formed derivative can be susceptible to hydrolysis if exposed to water for extended periods, especially under non-neutral pH conditions. The analysis should proceed in a timely manner after derivatization.
-
Solution:
-
Analyze the samples as soon as possible after derivatization.
-
Ensure the organic extract is dried effectively with a drying agent like anhydrous sodium sulfate before transferring to an autosampler vial.[4]
-
If storing extracts, keep them at a low temperature (e.g., 4°C) and tightly capped to prevent solvent evaporation and moisture ingress.
-
-
Part 2: Silylation Derivatization (e.g., using BSTFA or MSTFA)
While a specific ECF method exists for this compound, many labs default to silylation for amino acid analysis. This involves replacing the active hydrogens on the carboxyl and amino groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]
Question 3: I am trying to derivatize this compound with BSTFA (+TMCS catalyst), but I see multiple peaks for my standard, or my peak is broad and tailing.
Answer:
This is a very common outcome when applying general silylation methods to complex amino acids. It points towards incomplete derivatization or side reactions.
-
Likely Cause 1: The absolute presence of moisture.
-
Explanation: This is the cardinal rule of silylation: the reaction is extremely sensitive to moisture.[3] Any water present in the sample, solvent, or glassware will preferentially react with the silylating reagent, consuming it and preventing the derivatization of your analyte.[8] Water will also hydrolyze the TMS-derivatives that do form, leading to their degradation.[3]
-
Solution:
-
Sample Preparation is Key: The sample must be completely dry. Lyophilization (freeze-drying) is the most effective method.[9] If using evaporation under nitrogen, ensure the residue is bone-dry.
-
Anhydrous Solvents: Use anhydrous grade solvents (e.g., pyridine, acetonitrile) for the reaction.
-
Proper Handling: Use oven-dried glassware and store silylation reagents in a desiccator. Purge the reaction vial with dry nitrogen before adding reagents.
-
-
-
Likely Cause 2: Incomplete Derivatization.
-
Explanation: this compound has multiple active hydrogens. Incomplete derivatization, where only some of these sites have reacted, will result in a molecule that is still somewhat polar. This leads to poor peak shape (tailing) due to interaction with active sites in the GC system.[10] It can also result in multiple peaks corresponding to partially derivatized forms of the molecule.
-
Solution:
-
Increase Reaction Temperature and Time: Silylation of hindered groups may require heating. A common condition is 60-100°C for 30-60 minutes.[3][11] You may need to optimize this for this compound.
-
Use a Catalyst: A catalyst like Trimethylchlorosilane (TMCS), often supplied as a 1% component in BSTFA, can increase the reactivity of the reagent and help drive the reaction to completion.[12]
-
Increase Reagent Concentration: Use a significant excess of the silylating reagent to ensure the reaction equilibrium is pushed towards the fully derivatized product.[12]
-
-
-
Likely Cause 3: Formation of Multiple Derivatives.
-
Explanation: Some amino acids can form multiple stable TMS derivatives, which will appear as separate peaks in the chromatogram.[3] This can complicate quantification. For this compound, silylation could potentially occur on both amino groups and both carboxyl groups, leading to a mixture of products if the reaction is not optimized.
-
Solution:
-
Optimize Reaction Conditions: As with incomplete derivatization, adjusting the temperature, time, and catalyst concentration can favor the formation of a single, fully derivatized product.[3]
-
Mass Spectral Analysis: Carefully examine the mass spectrum of each peak. The fragmentation patterns can help you identify if they are indeed different derivatives of dencichin. For TMS derivatives, characteristic losses of -15 (CH₃) and -73 (Si(CH₃)₃) are common.
-
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following diagrams illustrate the logical workflows for troubleshooting common derivatization problems.
ECF Derivatization Troubleshooting Workflow
Caption: Troubleshooting logic for ECF derivatization.
Silylation Derivatization Troubleshooting Workflow
Caption: Troubleshooting logic for silylation derivatization.
Summary of Key Derivatization Parameters
The success of your this compound analysis hinges on the careful control of several experimental variables. The table below summarizes the critical parameters for the two most likely derivatization methods.
| Parameter | Ethyl Chloroformate (ECF) | Silylation (BSTFA/MSTFA) | Causality & Rationale |
| Moisture Sensitivity | Low to Moderate | EXTREMELY HIGH | ECF reaction can proceed in an aqueous medium.[13] Silylating reagents react preferentially with water, leading to reagent consumption and derivative hydrolysis.[3] |
| Sample State | Aqueous solution or extract | Must be completely dry | The ECF reaction is performed in a mixed aqueous/organic phase. Silylation requires the complete absence of water. |
| Key Reagents | ECF, Pyridine, Ethanol | BSTFA or MSTFA, +/- TMCS (catalyst) | ECF is the acylating agent. Pyridine acts as a base and catalyst.[1] BSTFA/MSTFA are silyl donors; TMCS increases their reactivity.[12] |
| Reaction pH | Basic (approx. 9-10) | Not applicable (anhydrous) | A basic environment is required to deprotonate the amine groups for reaction with ECF.[5] |
| Temperature | Room Temperature | 60 - 100 °C | The ECF reaction is very fast at ambient temperatures. Silylation often requires heating to drive the reaction to completion, especially for hindered functional groups.[3] |
| Common Problems | Incomplete reaction due to wrong pH; Poor extraction | Incomplete reaction due to moisture; Formation of multiple derivatives; Tailing peaks | Failure to meet the fundamental chemical requirements of each reaction type will lead to predictable failures. |
Experimental Protocols
Protocol 1: Ethyl Chloroformate (ECF) Derivatization of this compound
(Based on the method described by Xie et al., 2007)[4]
-
Sample Preparation: Prepare an aqueous solution of your this compound standard or sample extract.
-
Reaction Mixture Preparation: In a screw-cap glass tube, combine 500 µL of the aqueous sample, 100 µL of internal standard solution (e.g., l-2-chlorophenylalanine), 400 µL of ethanol, and 100 µL of pyridine.
-
Derivatization: Add 50 µL of ethyl chloroformate to the mixture. Immediately cap the tube and shake briefly. Sonicate the mixture for 30 seconds.
-
Extraction: Add 300 µL of chloroform to the tube. Vortex vigorously for 30 seconds to extract the derivatives.
-
Phase Separation: Allow the mixture to stand for a few minutes until the aqueous and organic layers have clearly separated.
-
Sample Collection: Carefully remove the upper aqueous layer. Transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic solution to a GC vial and inject 1 µL into the GC-MS system.
Protocol 2: General Silylation for this compound (for investigational purposes)
(This is a general starting point and will require optimization)
-
Sample Preparation: Place your sample or standard in a reaction vial and dry it completely, preferably by lyophilization (freeze-drying). The absence of water is critical.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue. Add 100 µL of BSTFA + 1% TMCS (or MSTFA).
-
Reaction: Tightly cap the vial. Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized solution directly into the GC-MS. Do not expose to air/moisture.
References
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube.
-
MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
MDPI. (2024, May 28). Optimizing Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI.
-
University of California, Irvine. (n.d.). GC Derivatization. UCI.
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE.
-
Xie, G., Qiu, Y., Qiu, M., Gao, X., Liu, Y., & Jia, W. (2007). Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 920–925.
-
MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
Qiu, Y., Su, M., Liu, Y., & Jia, W. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881–2888.
-
Zhao, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 585(1), 123-130.
-
Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
-
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Science.gov.
-
PubMed. (2012). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. PubMed.
-
Herant, M. P., & Souza, L. A. C. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Journal of the American Institute for Conservation, 35(1), 45-59.
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech.
-
MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]
- 10. m.youtube.com [m.youtube.com]
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- 13. researchgate.net [researchgate.net]
Resolving co-elution issues of D-Dencichin in complex matrices
Welcome to the Technical Support Center for the Analysis of D-Dencichin. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the quantification of this compound, particularly co-elution issues in complex matrices such as Panax notoginseng extracts, other botanical materials, and biological fluids. As Senior Application Scientists, we have compiled this guide to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical methods effectively.
Understanding the Challenge: The Properties of this compound
This compound, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid. Its analysis is complicated by several intrinsic properties:
-
High Polarity: this compound is highly water-soluble, leading to poor retention on traditional reversed-phase C18 columns.[1]
-
Weak UV Chromophore: Lacking a significant UV-absorbing moiety, this compound exhibits a weak response with UV detectors, necessitating sensitive detection methods or derivatization.[1]
-
Presence of Isomers: The primary analytical challenge is the co-elution with its structural isomer, α-N-oxalyl-L-α,β-diaminopropionic acid (α-ODAP).[2][3] While β-ODAP is associated with neurotoxicity in high doses, α-ODAP is considered non-toxic or significantly less toxic.[3] Accurate quantification of this compound therefore requires baseline separation from its alpha isomer.
-
Complex Matrices: this compound is often found in intricate matrices like Panax notoginseng, which contains a multitude of other free amino acids and polar compounds that can interfere with its separation and detection.[4]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and shows poor retention on my C18 column. What is happening?
This is a common issue stemming from the high polarity of this compound. A C18 stationary phase is non-polar and operates on the principle of hydrophobic interactions. Highly polar analytes like this compound have little affinity for the stationary phase and will elute very early, often with the solvent front, resulting in poor chromatography.
Q2: I suspect I have co-elution with an isomer. How can I confirm this?
Co-elution with the α-ODAP isomer is a frequent problem.[2][3] Confirmation can be achieved by:
-
High-Resolution Mass Spectrometry (HRMS): Both isomers will have the same exact mass.
-
Tandem Mass Spectrometry (MS/MS): While the precursor ions are identical, the fragmentation patterns may show subtle differences in the relative abundance of product ions. However, a more definitive approach is chromatographic separation.
-
Using a Validated HILIC Method: As detailed in the protocols below, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating these isomers.[2]
Q3: Is derivatization necessary for this compound analysis?
Historically, derivatization has been used to improve chromatographic retention and detector response.[1] However, this process can be time-consuming, introduce variability, and the derivatives may have poor stability.[1] Modern analytical techniques, particularly HILIC-MS/MS, allow for the direct, sensitive, and selective analysis of underivatized this compound.[5]
Q4: How should I prepare my Panax notoginseng samples for this compound analysis?
Given this compound's high water solubility, aqueous extraction is highly effective. Ultrasonic extraction with ultrapure water has been shown to have high extraction efficiency.[1] For complex matrices, a subsequent clean-up step using Solid-Phase Extraction (SPE) is highly recommended to remove interfering compounds.
Troubleshooting Guides & Detailed Protocols
Resolving Co-elution of this compound (β-ODAP) and α-ODAP
The critical step in resolving these isomers is moving away from traditional reversed-phase chromatography and employing a HILIC separation strategy.
Sources
- 1. Contrasting β-ODAP content correlates with stress gene expression in Lathyrus cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography with tandem mass spectrometry for the determination of underivatized dencichine (beta-N-oxalyl-L-alpha,beta-diaminopropionic acid) in Panax medicinal plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of D-Dencichin powder
A comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of D-Dencichin powder to ensure experimental integrity.
This technical support center provides in-depth guidance on the appropriate storage conditions to prevent the degradation of this compound powder. As a Senior Application Scientist, this guide synthesizes technical data with practical insights to help you maintain the stability and purity of this critical compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound powder?
For long-term storage, it is recommended to store this compound powder at or below -20°C. For short-term storage, 2-8°C is acceptable. As a non-protein amino acid, this compound is susceptible to thermal degradation. Storing it at low temperatures minimizes the rate of potential degradation reactions, ensuring the stability of the powder over time.
Q2: How does humidity affect the stability of this compound powder?
This compound powder is hygroscopic and should be stored in a dry environment. The presence of moisture can accelerate degradation pathways such as hydrolysis and isomerization. It is crucial to store the powder in a tightly sealed container, preferably with a desiccant, to protect it from atmospheric moisture.
Q3: Is this compound powder sensitive to light?
Yes, this compound powder should be protected from light. Exposure to light, particularly UV radiation, can induce photolytic degradation. To prevent this, always store the powder in a light-resistant container or in a dark environment.
Q4: What is the recommended pH for dissolving this compound to maintain its stability in solution?
While specific studies on the optimal pH for this compound stability in solution are limited, it is known that the thermal isomerization of this compound (β-ODAP) to its non-toxic isomer, α-ODAP, is pH-dependent. This suggests that maintaining a specific pH is crucial for its stability in aqueous solutions. It is advisable to prepare solutions fresh for each experiment and to store them at -20°C for short periods if necessary. The pH of the solution should be carefully considered and potentially buffered depending on the experimental requirements.
Troubleshooting Guide
Problem: Inconsistent experimental results using this compound.
Inconsistent results can often be traced back to the degradation of the this compound powder. Here’s a troubleshooting workflow to identify and resolve potential issues:
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
In-Depth Technical Insights
Understanding this compound Degradation Pathways
This compound, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid.[1] Its stability is paramount for reliable experimental outcomes. The primary degradation pathways to consider are:
-
Thermal Degradation and Isomerization: High temperatures can cause the degradation of this compound.[2] A significant thermal degradation pathway is the isomerization of the neurotoxic β-ODAP to its non-toxic isomer, α-N-oxalyl-L-α,β-diaminopropionic acid (α-ODAP).[3] This isomerization is influenced by both temperature and pH.
-
Hydrolysis: As a compound containing an oxalyl group, this compound is susceptible to hydrolysis, especially in the presence of moisture. This can lead to the cleavage of the oxalyl moiety, resulting in the formation of L-α,β-diaminopropionic acid and oxalic acid.
-
Oxidative Degradation: Research suggests that this compound may act as a hydroxyl radical scavenger.[4] This indicates that the molecule is susceptible to oxidative stress, which can lead to the formation of various degradation products. Storing the powder under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
Photodegradation: Although specific photostability studies on this compound are not widely available, non-aromatic amino acids can undergo photodegradation, particularly when exposed to UV light.[5] Therefore, protection from light is a critical preventative measure.
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C (Long-term) 2-8°C (Short-term) | Minimizes thermal degradation and isomerization. |
| Humidity | Dry environment (with desiccant) | Prevents hydrolytic degradation. |
| Light | Protected from light (dark/amber vial) | Prevents photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) - Optional | Minimizes oxidative degradation. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
To ensure the integrity of your experiments, it is crucial to handle and prepare this compound solutions correctly.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile, purified water or a suitable buffer)
-
Sterile, light-resistant container (e.g., amber vial)
-
Calibrated balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the this compound powder container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of solvent to the powder. This compound is soluble in water.[1]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use, light-resistant vials and store at -20°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.
Workflow for Assessing this compound Purity
Regularly assessing the purity of your this compound powder, especially for long-term studies, is a good laboratory practice. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.
Caption: Workflow for purity assessment of this compound powder using HPLC.
References
-
Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega, 2023.
-
Hydroxyl radical scavenging activity of beta-N-oxalyl-L-alpha, beta-diaminopropionic acid. Phytochemistry, 2000.
-
alpha- and beta-N-oxalyl-L-alpha, beta-diaminopropionic acids to rat spinal cord. Toxicon, 1986.
- Forced degradation studies are most beneficial if done in early stage of dug development pro- cess. Biomedical Journal of Scientific & Technical Research, 2022.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 2020.
- Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 2020.
- Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences, 2023.
- Hydrolysis reaction of β-aminopropionitrile.
- Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. MDPI, 2022.
- β-N-Oxalyl-L-α,β-Diaminopropionic Acid Protects the Activity of Glycolate Oxidase in Lathyrus sativus Seedlings under High Light.
- Impact of excipient interactions on solid dosage form stability. PubMed, 2012.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH, 2022.
- Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP).
- Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed, 2020.
- Amino Acid Standard - SAFETY DATA SHEET. Thermo Fisher Scientific, 2022.
- Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives.
- Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chrom
- Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 2024.
- Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. Biointerphases, 2021.
- Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization.
- Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets.
- Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI, 2024.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI, 2021.
- The Photochemistry of Amino Acids Produced on the Polar Cryovolcanic Regions of Titan. The Planetary Science Journal, 2023.
- Prebiotic Synthesis of N-Formylaminonitriles and Deriv
- Investigating the role of excipients on the physical stability of directly compressed tablets. PubMed, 2022.
- Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. MDPI, 2021.
- Integration of Biochar into Soil Unravels Protective Mechanisms Against Plastic-Induced Stress in Lens culinaris by Modulating Physiological Traits, Antioxidant Defense, and Methylglyoxal Detoxific
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS.
- The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. International Journal of Pharmaceutical Sciences Review and Research, 2024.
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- 3. Comparative toxicities of alpha- and beta-N-oxalyl-L-alpha, beta-diaminopropionic acids to rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl radical scavenging activity of beta-N-oxalyl-L-alpha, beta-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Chiral Purity Analysis of L-Dencichine
Welcome to the technical support center for the analysis of L-Dencichine. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with detecting and quantifying D-isomer contamination in L-Dencichine standards and samples.
L-Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid with significant hemostatic and cardiovascular properties.[1] As with most chiral molecules, the biological activity is often restricted to one enantiomer. Therefore, ensuring the stereoisomeric purity of L-Dencichine is critical for safety, efficacy, and regulatory compliance in pharmaceutical applications.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed analytical protocol to ensure accurate and reliable determination of enantiomeric purity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of dencichine isomers by High-Performance Liquid Chromatography (HPLC).
Q1: I am seeing poor or no separation between the L- and D-dencichine peaks. What are the likely causes and solutions?
Poor resolution is the most common issue in chiral separations. The cause often lies with the mobile phase, the column, or temperature.
-
Underlying Cause: The transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP) are not sufficiently different in energy, leading to co-elution. Chiral recognition is highly sensitive to the solvent environment and temperature.
-
Troubleshooting Steps:
-
Verify Mobile Phase Composition: Chiral separations, especially on polysaccharide-based columns, are extremely sensitive to mobile phase composition. An incorrect alcohol modifier (e.g., ethanol, isopropanol) percentage or the presence of water can drastically reduce enantioselectivity. Prepare fresh mobile phase exactly as specified in the method.
-
Reduce Column Temperature: Lowering the column temperature often enhances enantioselectivity. The enthalpy difference (ΔΔH°) of the interactions between the enantiomers and the CSP becomes more dominant at lower temperatures. Try reducing the temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C).
-
Decrease Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution. Halve the flow rate to see if separation improves. If it does, optimize it for a balance of resolution and analysis time.
-
Evaluate Column Health: The CSP may be degraded or contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. Polysaccharide-based CSPs are robust but can be irreversibly damaged by certain solvents.[2]
-
Q2: I am observing a higher-than-expected D-isomer peak in my L-Dencichine standard. Could my sample preparation be the cause?
Yes, sample preparation and storage conditions can induce racemization, the process of converting one enantiomer into an equal mixture of both.[3]
-
Underlying Cause: Racemization of amino acids can be catalyzed by heat and exposure to acidic or basic conditions.[4][5] The α-proton of an amino acid is labile and can be abstracted, leading to a planar carbanion intermediate which can be re-protonated from either face, resulting in the D- or L-form.
-
Troubleshooting Steps:
-
pH of Sample Diluent: Ensure the sample diluent is neutral or slightly acidic. Avoid using strongly basic or acidic solutions for sample preparation and storage.
-
Temperature and Time: Prepare samples fresh and analyze them promptly. Avoid storing samples, even in the autosampler, for extended periods, especially at room temperature. If samples must be stored, keep them refrigerated (2-8°C) and for the shortest time possible.
-
Heat Exposure: Avoid any heating steps during sample preparation unless absolutely necessary and validated not to cause racemization.
-
Control Experiment: Prepare a sample of your highest-purity L-Dencichine standard and intentionally expose it to harsh conditions (e.g., mild heat at 60°C for one hour, or adjust pH to 9 and let stand). Analyze this "stressed" sample to see if the D-isomer peak increases, confirming that your analytical conditions can detect process-induced racemization.
-
Q3: My peaks are tailing or fronting. How can I improve peak shape?
Poor peak shape compromises resolution and integration accuracy.
-
Underlying Cause: Peak tailing is often caused by secondary interactions (e.g., ionic interactions with residual silanols on the silica support) or column overload. Peak fronting is a classic sign of sample overload.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dencichine has both acidic (carboxyl) and basic (amino) groups. High concentrations can lead to mass overload on the CSP. Dilute your sample by a factor of 5 or 10 and reinject.
-
Adjust Mobile Phase Additives: For ionic compounds like amino acids, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For example, adding 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) can saturate active sites and reduce tailing. Caution: Ensure any additive is compatible with your column and detection method (e.g., TFA can suppress MS signal).
-
Check for Column Voids: A sudden loss of efficiency or severe tailing can indicate a void at the column inlet. This can sometimes be fixed by reversing the column (if permitted by the manufacturer) and flushing at a low flow rate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is L-dencichine and why is its chiral purity critical?
L-Dencichine (β-N-oxalyl-L-α,β-diaminopropionic acid) is a non-protein amino acid found in plants like Panax notoginseng.[6][7] It is known for its hemostatic effects, among other pharmacological activities.[1] Like most biologically active molecules, its three-dimensional structure is key to its function. The D-isomer, as its non-superimposable mirror image, may have a different, reduced, or even toxicological effect.[8] Regulatory agencies require strict control over enantiomeric impurities to ensure the safety and efficacy of pharmaceutical products.[9]
Q2: What is the most common analytical method for determining the enantiomeric purity of L-Dencichine?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for separating and quantifying enantiomers.[8] This direct approach is preferred over indirect methods (which involve derivatization) because it reduces sample preparation steps and avoids potential racemization during derivatization.[10]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for dencichine?
The selection of the CSP is the most critical step in method development.[10] For amino acids, several types of CSPs are effective:
-
Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly versatile and often a good starting point for screening.[2] They offer a wide range of selectivities under normal phase, polar organic, and reversed-phase conditions.
-
Macrocyclic Glycopeptide CSPs: Teicoplanin- and vancomycin-based columns are excellent for separating amino acids due to their multiple interaction sites (ionic, hydrogen bonding, steric). They can often be used with mass spectrometry-friendly mobile phases.[11]
-
Crown Ether CSPs: These columns are specifically designed for the separation of primary amino acids and show excellent enantioselectivity for such compounds.[12]
The following workflow can guide your column selection process.
Caption: Workflow for Chiral Stationary Phase (CSP) selection.
Q4: What are the essential System Suitability Test (SST) parameters for a chiral purity method?
SSTs ensure that your chromatographic system is performing adequately for the intended analysis on any given day. For a chiral method, the following are critical[13][14]:
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline or near-baseline separation between the L- and D-isomer peaks, which is critical for accurate quantification of the minor isomer. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak symmetry, preventing integration errors, especially for the small D-isomer peak next to the large L-isomer peak. |
| Precision (%RSD) | %RSD ≤ 15.0% for the D-isomer at the limit of quantification (LOQ) | Demonstrates that the system provides repeatable results for the low-level impurity being measured. A higher %RSD is acceptable at LOQ levels. |
| Signal-to-Noise (S/N) | S/N ≥ 10 for the D-isomer at the LOQ | Confirms that the system has sufficient sensitivity to reliably detect and quantify the D-isomer at the specification limit. |
Section 3: Standard Operating Procedure (SOP)
SOP-01: Chiral Purity Analysis of L-Dencichine by HPLC-UV
This protocol is a representative method and may require optimization for your specific instrumentation and standards.
1.0 Objective To quantify the D-dencichine enantiomeric impurity in L-Dencichine samples using chiral High-Performance Liquid Chromatography with UV detection.
2.0 Materials and Reagents
-
L-Dencichine Reference Standard
-
D-Dencichine (for peak identification, if available)
-
HPLC-grade Ethanol
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water, HPLC Grade
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-3 or equivalent), 3 µm, 4.6 x 150 mm.
3.0 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile / Ethanol / TFA (80:20:0.1, v/v/v) | A polar organic mobile phase often provides good selectivity on polysaccharide CSPs. TFA is added to improve peak shape. |
| Flow Rate | 0.5 mL/min | A lower flow rate enhances interaction with the CSP, improving resolution. |
| Column Temperature | 20°C | Sub-ambient temperature often increases enantioselectivity. |
| UV Detection | 210 nm | Wavelength for detecting non-chromophoric amino acids. |
| Injection Volume | 5 µL | Small volume to prevent column overload. |
| Run Time | 20 minutes | Sufficient to elute both peaks and allow for column re-equilibration. |
4.0 Procedure
-
Mobile Phase Preparation: Carefully prepare the mobile phase as specified. Mix thoroughly and degas before use.
-
Standard Preparation:
-
L-Dencichine Standard (0.5 mg/mL): Accurately weigh ~5 mg of L-Dencichine and dissolve in 10.0 mL of mobile phase.
-
Resolution Solution: If D-dencichine is available, prepare a solution containing both isomers. Otherwise, use a sample known to contain a detectable amount of the D-isomer or a stressed sample (see Troubleshooting Q2).
-
-
Sample Preparation: Prepare samples at the same concentration as the L-Dencichine standard using the mobile phase as the diluent.
-
System Suitability Testing:
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Inject the Resolution Solution five times.
-
Calculate the Resolution, Tailing Factor, and %RSD for the D-isomer peak area.
-
The system passes if all SST criteria in the table above are met. Do not proceed with sample analysis if SST fails.
-
-
Analysis Sequence:
-
Run the SST injections.
-
Inject the L-Dencichine Standard.
-
Inject the sample(s) in duplicate.
-
Bracket the samples with injections of the standard every 10-15 injections to monitor for drift.
-
-
Calculations:
-
Calculate the percentage of the D-isomer in the sample using the following formula: % D-isomer = (Area_D / (Area_D + Area_L)) * 100%
-
Where:
-
Area_D = Peak area of the D-isomer
-
Area_L = Peak area of the L-isomer
-
-
The following diagram illustrates the decision process for handling an Out-of-Specification (OOS) result.
Caption: Decision workflow for an Out-of-Specification (OOS) result.
References
- Chiral HPLC Column. (n.d.). Phenomenex.
-
Cirilli, R., Ferretti, R., & La Torre, F. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Retrieved February 4, 2026, from [Link]
- Záruba, K., & Dvořák, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Yang, M., et al. (2023). Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega. Retrieved February 4, 2026, from [Link]
- Yang, M., et al. (2023). Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PMC.
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Dencichine. National Institutes of Health. Retrieved February 4, 2026, from [Link]
- Verzijl, N., et al. (2000). Amino acid racemization reveals differential protein turnover in osteoarthritic articular and meniscal cartilages. PMC.
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. PubMed. Retrieved February 4, 2026, from [Link]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). LinkedIn.
-
New Era in Amino Acid Chiral Separation Beckons. (2025). The Analytical Scientist. Retrieved February 4, 2026, from [Link]
- Analyses of amino acids, Enantiomeric purity. (n.d.). Bachem.
-
Cleaves II, H. J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved February 4, 2026, from [Link]
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Pharmacopeia.cn.
-
Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Amino Acid Racemization. (2001). American Chemical Society. Retrieved February 4, 2026, from [Link]
-
The effect of dencichine and the other ten main components in Panax... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Meddour, A., et al. (1996). New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
- D'Orazio, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
-
Maggi, L., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PubMed. Retrieved February 4, 2026, from [Link]
-
Wang, J., et al. (2025). Pharmacological activities of Dencichine: A review of recent progress. PubMed. Retrieved February 4, 2026, from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]
- Poinar, H. N., et al. (1996). Amino Acid Racemization and the. Science.
-
Williams, K. M., & Smith, G. G. (1975). The Amino Acid Racemization Dating Method. The Institute for Creation Research. Retrieved February 4, 2026, from [Link]
-
Maggi, L., et al. (2022). (PDF) Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. ResearchGate. Retrieved February 4, 2026, from [Link]
-
(PDF) Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved February 4, 2026, from [Link]
- Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. PMC.
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 4, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Data Comparison of D-Dencichine vs. L-Dencichine
For: Researchers, scientists, and drug development professionals.
Introduction: The Enantiomeric Challenge of Dencichine
Dencichine, or β-N-oxalyl-α,β-diaminopropionic acid, is a non-proteinogenic amino acid with significant pharmacological interest. The naturally occurring L-enantiomer, L-dencichine (also known as β-ODAP), is recognized for its hemostatic properties.[1][2] Conversely, the synthetic D-enantiomer's biological profile is less characterized, making the ability to distinguish between these two stereoisomers critical for research, quality control, and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, it faces a fundamental limitation when analyzing enantiomers. In a standard, achiral solvent, enantiomers are spectroscopically indistinguishable.[3][4] This is because their identical chemical structures result in identical magnetic environments for corresponding nuclei, leading to identical NMR spectra. This guide, therefore, moves beyond a simple side-by-side data comparison, which is uninformative in this context. Instead, we present the definitive experimental strategy to induce and compare spectral differences between D- and L-dencichine, transforming an impossible comparison into a routine analysis.
The Core Principle: Inducing Diastereotopicity with Chiral Derivatizing Agents
To overcome the inherent limitations of NMR for chiral samples, we must introduce a chiral auxiliary to create a diastereomeric relationship.[4] By reacting a mixture of D- and L-dencichine with an enantiomerically pure chiral derivatizing agent (CDA), we form two distinct diastereomers. These diastereomers have different physical properties and, crucially, different spatial arrangements, which result in distinct NMR spectra.[4]
For amino acids like dencichine, which possess a primary amine group, a well-established and highly effective CDA is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[5][6] Reaction with Mosher's acid chloride converts the D- and L-dencichine enantiomers into stable, diastereomeric Mosher's amides.
Figure 1: Workflow for creating diastereomers from dencichine enantiomers.
The anisotropic effect of the phenyl ring in the Mosher's acid moiety will cause the protons and carbons of the two diastereomers to experience different magnetic shielding, leading to separable signals in the NMR spectrum.
Experimental Protocol: Derivatization and NMR Analysis
This protocol outlines the necessary steps to derivatize a sample of dencichine and acquire comparative NMR data.
Materials
-
Dencichine sample (containing one or both enantiomers)
-
(R)-Mosher's acid chloride
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Standard laboratory glassware
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of the dencichine sample in 0.5 mL of anhydrous pyridine in a clean, dry vial.
-
Derivatization: Add a slight molar excess (1.1 to 1.2 equivalents) of (R)-Mosher's acid chloride to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.
-
Reaction: Gently swirl the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary). The reaction forms the corresponding Mosher's amides.
-
Workup: Quench the reaction by adding a small amount of deuterated water (D₂O). Evaporate the solvent under reduced pressure.
-
NMR Sample Preparation: Redissolve the dried residue in approximately 0.6 mL of CDCl₃. Filter the solution into a clean NMR tube.
-
NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz is recommended).
Figure 2: Step-by-step experimental workflow for NMR analysis.
Comparative Spectral Data Analysis: An Illustrative Comparison
As no direct, side-by-side experimental data for the Mosher's amides of D- and L-dencichine is published, we present an illustrative comparison based on known spectral data for L-dencichine and the predictable effects of derivatization with (R)-Mosher's acid.
The following table includes published ¹H and ¹³C NMR data for L-dencichine in D₂O, which serves as our baseline.[7] The subsequent columns present hypothetical yet chemically reasoned data for the two diastereomeric Mosher's amides in CDCl₃. The key comparative aspect is the difference in chemical shifts (Δδ) between the two diastereomers.
Table 1: NMR Data Comparison of L-Dencichine and its Hypothetical Mosher's Amide Derivatives
| Assignment | L-Dencichine (in D₂O) [7] | Hypothetical L-Dencichine-(R)-Mosher's Amide (in CDCl₃) | Hypothetical D-Dencichine-(R)-Mosher's Amide (in CDCl₃) | Expected Δδ (L-D) |
| ¹H NMR | ||||
| α-H | 4.24 ppm (dd) | ~4.5 ppm | ~4.6 ppm | ~ -0.1 ppm |
| β-H | 3.96, 3.87 ppm (ABd) | ~4.1 ppm, ~3.9 ppm | ~4.0 ppm, ~3.8 ppm | ~ +0.1 ppm |
| OMe (Mosher's) | N/A | ~3.5 ppm | ~3.4 ppm | ~ +0.1 ppm |
| ¹³C NMR | ||||
| C=O (Oxalyl) | Not Reported | ~160-165 ppm | ~160-165 ppm | Minimal |
| C=O (Amide) | Not Reported | ~168 ppm | ~168 ppm | Minimal |
| α-C | 56.3 ppm | ~55 ppm | ~54.5 ppm | ~ +0.5 ppm |
| β-C | 42.1 ppm | ~43 ppm | ~43.2 ppm | ~ -0.2 ppm |
| OMe (Mosher's) | N/A | ~55.5 ppm | ~55.8 ppm | ~ -0.3 ppm |
Causality of Spectral Differences:
-
α-H and α-C: These nuclei are closest to the newly formed chiral center at the amide linkage. The anisotropic cone of the phenyl ring from the Mosher's reagent will have the most significant and differential shielding/deshielding effect here, leading to the largest expected Δδ values.
-
β-H and β-C: These nuclei will also experience differential shielding, though typically to a lesser extent than the alpha positions.
-
Mosher's Reagent Protons (OMe): The methoxy group of the Mosher's reagent itself will exhibit different chemical shifts in the two diastereomers, providing another clear diagnostic signal for comparison.
By integrating the distinct signals (e.g., the α-H or the OMe protons) for each diastereomer, one can accurately determine the enantiomeric excess (e.e.) of the original dencichine sample.
Conclusion and Field-Proven Insights
This guide demonstrates that while a direct NMR comparison of D- and L-dencichine is fundamentally uninformative, a robust and reliable analysis is achievable through the strategic use of chiral derivatizing agents. The formation of diastereomers, specifically Mosher's amides, creates a system where the spectral non-equivalence of the two original enantiomers can be clearly observed and quantified.
For researchers in drug development and natural product analysis, this methodology is not merely an academic exercise but a critical tool for quality control, stereoselective synthesis validation, and understanding the stereospecific bioactivity of dencichine. The protocol described herein is a self-validating system; the appearance of two distinct sets of signals for the derivatized product is direct proof of a scalemic mixture, and the integration of these signals provides a quantitative measure of its composition.
References
-
Chiral derivatizing agent. In: Wikipedia. Retrieved from [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Retrieved from [Link]
-
Mosher's acid. In: Wikipedia. Retrieved from [Link]
-
Can nuclear magnetic resonance spectroscopy distinguish enantiomers? Study.com. Retrieved from [Link]
-
Fujii, I., et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PubMed Central. Retrieved from [Link]
-
Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Retrieved from [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary... ResearchGate. Retrieved from [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Retrieved from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Retrieved from [Link]
-
Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega. Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. Retrieved from [Link]
-
Xu, Q., et al. β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase. PubMed. Retrieved from [Link]
-
Bolchi, C., et al. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Retrieved from [Link]
-
New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. Retrieved from [Link]
-
Enantiomers – Image | Mirror Image. Nanalysis. Retrieved from [Link]
-
Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link]
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Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PubMed Central. Retrieved from [Link]
-
A Brief Overview of the Chiral Agents. De Gruyter. Retrieved from [Link]
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Analysis of Toxin β-N-Oxalyl-α,β-diaminopropionic Acid (β-ODAP),its Isomer α-ODAP and Other Free Amino Acids in Lathyrus sativus. ResearchGate. Retrieved from [Link]
-
diaminopropionic acid (β -odap) content in lathyrus sativus: The integration of nitrogen and sulf. Becker Digital Commons. Retrieved from [Link]
-
Xie, G., et al. Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. ResearchGate. Retrieved from [Link]
-
β-ODAP. American Chemical Society. Retrieved from [Link]
-
Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. ResearchGate. Retrieved from [Link]
-
Lee, S. The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. ResearchGate. Retrieved from [Link]
-
Oxalyldiaminopropionic acid. In: Wikipedia. Retrieved from [Link]
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Validating D-Dencichin purity using chiral capillary electrophoresis
Title: Validating D-Dencichine Purity: A High-Resolution Chiral Capillary Electrophoresis Guide
Executive Summary
Dencichine (
This guide details a Chiral Capillary Electrophoresis (CE) protocol for this validation. Unlike HPLC, which often requires expensive chiral columns and large solvent volumes, CE utilizes a "chiral selector" in the background electrolyte (BGE) to achieve superior resolution (
Part 1: Technical Comparison – CE vs. Alternatives
The following table contrasts CE with HPLC and GC for Dencichine analysis. CE is selected here for its ability to resolve polar, zwitterionic amino acid enantiomers without complex derivatization or expensive stationary phases.[3]
| Feature | Chiral Capillary Electrophoresis (CE) | Chiral HPLC | GC-MS |
| Separation Mechanism | Differential Migration: Based on charge-to-mass ratio and host-guest inclusion complexation (Chiral Selector).[3][4] | Partitioning: Interaction with chiral stationary phase (CSP).[3] | Volatility: Requires derivatization to become volatile; chiral separation via chiral column.[3][4] |
| Enantiomeric Resolution ( | High (> 2.0): Flexible adjustment of chiral selector concentration allows fine-tuning of resolution.[3] | Moderate: Fixed by the column chemistry; difficult to adjust without changing columns.[3][4] | High: But limited by derivatization efficiency and thermal stability.[3][4] |
| Sample/Reagent Volume | Micro-scale: nL injection; mL buffer waste. Eco-friendly. | Macro-scale: | Micro-scale: But requires toxic derivatization reagents (e.g., ECF).[3] |
| Cost Per Analysis | Low: Uncoated capillaries are cheap; chiral additives are cost-effective.[3][4] | High: Chiral columns are expensive ( | Moderate: Instrument is common, but prep is labor-intensive.[3] |
| Suitability for Dencichine | Excellent: Dencichine is zwitterionic and polar, ideal for CZE.[3] | Good: But requires polar-compatible columns (HILIC/Amide) or ion-pairing.[3] | Poor to Fair: Dencichine is non-volatile and thermally labile.[3][4] |
Part 2: The Strategic Protocol
This protocol uses Capillary Zone Electrophoresis (CZE) with a cyclodextrin-based chiral selector.[3][5] The mechanism relies on the differential inclusion stability of the D- and L-enantiomers into the hydrophobic cavity of the cyclodextrin.[3][4]
Reagents & Preparation
-
Target Analyte: D-Dencichine (D-ODAP).[3]
-
Impurity Standard: L-Dencichine (L-ODAP) (Neurotoxin control).[3]
-
Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.2.[3]
-
Chiral Selector: 15 mM HP-
-Cyclodextrin (HP- -CD) .[3][4]-
Why HP-
-CD? The hydroxypropyl derivative offers higher solubility and a flexible cavity size suitable for the oxalyl-diaminopropionic acid side chain compared to native -CD.[4]
-
-
Internal Standard (Optional): L-Tryptophan (for migration time normalization).
Instrument Configuration
-
Capillary: Uncoated Fused Silica, 50
m I.D.[3] 50 cm effective length (60 cm total).[3] -
Temperature: 25°C (Strict control required for viscosity/migration stability).
-
Voltage: +25 kV (Normal Polarity: Anode at inlet).[3]
-
Detection: Diode Array Detector (DAD) at 195 nm (direct detection of the amide/carboxyl chromophore).
-
Note: If higher sensitivity is required (ppm level impurities), pre-column derivatization with FITC (Fluorescein isothiocyanate) followed by Laser-Induced Fluorescence (LIF) detection is recommended.[3]
-
Experimental Workflow
-
Conditioning: Rinse capillary with 0.1 M NaOH (5 min), Water (2 min), and BGE (5 min) between runs.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Separation: Apply voltage.[3][4][6][7][8] D-Dencichine and L-Dencichine will migrate at different velocities due to differential interaction with the HP-
-CD.[3][4] -
Data Analysis: Calculate Relative Migration Time (RMT) and Resolution (
).
Part 3: Validation Framework (Self-Validating System)
To ensure the method is robust and trustworthy (E-E-A-T), perform the following validation steps.
A. Specificity (Chiral Recognition)[3]
-
Test: Inject a racemic mixture (1:1 D/L-Dencichine).
-
Requirement: Baseline separation with Resolution (
) > 1.5. -
Causality: If
, increase HP- -CD concentration in 5 mM increments. The chiral selector concentration is the primary lever for resolution.[3][4]
B. Linearity & Range
-
Test: Prepare D-Dencichine standards at 50%, 80%, 100%, 120% of target concentration.
-
Impurity Spiking: Spike L-Dencichine at 0.1%, 0.5%, 1.0% levels to prove detection of the toxic impurity.[3]
-
Requirement:
for the main peak; Recovery of impurity within 90-110%.[3][4]
C. Limit of Detection (LOD)
-
Test: Serial dilution of L-Dencichine.
-
Requirement: Signal-to-Noise (S/N) ratio
3:1. This defines the safety threshold for declaring the product "free" of the neurotoxin.[3][4]
Part 4: Visualization
Diagram 1: Chiral Recognition & Separation Mechanism
This diagram illustrates how the chiral selector (Cyclodextrin) discriminates between the enantiomers inside the capillary.[3][4]
Caption: Schematic of the chiral recognition mechanism where differential binding affinity to HP-β-CD results in separation of D- and L-Dencichine.
Diagram 2: Validation Workflow
A logical flow for the validation process.
Caption: Step-by-step decision tree for validating the chiral CE method.
References
-
Zhao, L., et al. (1999).[3][9][10] Analysis of beta-N-oxalyl-L-alpha,beta-diaminopropionic acid and homoarginine in Lathyrus sativus by capillary zone electrophoresis.[3][9][10] Journal of Chromatography A, 857(1-2), 295-302.[3][9][10] Link
-
Ji, C., et al. (2023).[3][9] Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega, 8(30), 27450–27457.[3][9] Link[3][9]
-
Scriba, G. K. (2016).[3] Chiral recognition in separation science – an update. Journal of Chromatography A, 1467, 66-78.[3] Link
-
PubChem. (n.d.).[3] Dencichine (Compound CID 440259).[3][11] National Library of Medicine.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad.com [bio-rad.com]
- 7. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 8. Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dencichine | C5H8N2O5 | CID 440259 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of D-Dencichin and β-ODAP
Abstract: This guide provides a detailed comparative analysis of the neurotoxic profiles of D-Dencichin and β-ODAP (β-N-oxalyl-L-α,β-diaminopropionic acid). It begins by establishing that these two compounds, originating from different natural sources, are in fact the same chemical entity. The core of the comparison, therefore, shifts from differing molecular actions to the context-dependent factors that govern their neurotoxic potential, including source, concentration, co-occurring phytochemicals, and nutritional context. We delve into the unified excitotoxic mechanism of action, present methodologies for its assessment, and provide quantitative data from in vitro and in vivo studies to offer a comprehensive resource for researchers in neuropharmacology, toxicology, and drug development.
Introduction: Two Names, One Molecule
In the landscape of neuroactive natural compounds, β-N-oxalyl-L-α,β-diaminopropionic acid stands out as a molecule with a dual identity. When isolated from the grass pea (Lathyrus sativus), it is known as β-ODAP , the causative agent of the irreversible motor neuron disease, neurolathyrism.[1][2][3] This condition is characterized by spastic paraplegia of the lower limbs and has been historically linked to the overconsumption of grass pea during times of famine.[2][4]
Conversely, the same molecule found in the traditional Chinese medicinal herb Panax notoginseng is referred to as This compound .[5] In this context, it is primarily recognized for its potent hemostatic (blood-clotting) properties.[5] While acknowledged as a neurotoxic agent, its risk profile is often viewed differently due to lower typical concentrations and the presence of other potentially neuroprotective compounds within the plant extract.[5][6]
This guide will dissect the neurotoxicity of this shared molecule, focusing on three key areas:
-
Mechanism of Action: The common excitotoxic pathway triggered by the molecule.
-
Contextual Toxicology: How the source plant, nutritional status, and co-factors modulate toxic outcomes.
-
Experimental Assessment: Standardized in vitro and in vivo models and protocols to quantify and compare neurotoxic effects.
Molecular Mechanism of Action: A Unified Pathway of Excitotoxicity
Regardless of its name or source, β-ODAP/D-Dencichin exerts its neurotoxic effects by acting as a structural analogue of the excitatory neurotransmitter glutamate.[1] The primary mechanism is excitotoxicity, a pathological process where excessive or prolonged activation of glutamate receptors leads to neuronal damage and death.[7][8][9]
The key steps are as follows:
-
Receptor Agonism: β-ODAP is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[7][8]
-
Ion Channel Activation: Binding of β-ODAP to AMPA receptors causes a conformational change that opens its associated ion channel, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[10]
-
Calcium Overload: The neuron's homeostatic mechanisms are overwhelmed by the excessive intracellular Ca²⁺, triggering a cascade of neurotoxic events.[10][11]
-
Downstream Damage: This calcium overload activates various enzymes, including proteases, phospholipases, and endonucleases, leading to the degradation of essential cellular components. It also induces mitochondrial dysfunction and the generation of reactive oxygen species (ROS), causing severe oxidative stress.[7][8][10]
-
Neuronal Death: The culmination of these processes is the degeneration and death of the neuron, with motor neurons showing particular vulnerability.[1][7]
Figure 1: Signaling pathway of β-ODAP/D-Dencichin induced excitotoxicity.
Comparative Neurotoxicity Profile: In Vitro Data
Assessing neurotoxicity in vitro relies on standardized cell culture models and assays that measure cell viability and death. Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are typically exposed to varying concentrations of the toxin, and the effects are quantified.
While direct, side-by-side comparative studies are scarce due to the molecule's differing research contexts, the excitotoxic potential of β-ODAP is well-documented. It is critical to note that the neurotoxicity of β-ODAP is significantly exacerbated by a deficiency in sulfur-containing amino acids such as methionine and cysteine, which are crucial for synthesizing the endogenous antioxidant glutathione.[12][13]
| Parameter | β-ODAP (from Lathyrus sativus) | This compound (from P. notoginseng) | Key Insights & Causality |
| Primary Mechanism | AMPA Receptor Agonist, Excitotoxicity[7] | AMPA Receptor Agonist, Excitotoxicity | Both are the same molecule, thus sharing an identical primary mechanism of action. |
| Modulating Factors | Toxicity potentiated by malnutrition, specifically low sulfur amino acid intake.[12] | Toxicity may be modulated by co-occurring neuroprotective saponins (ginsenosides).[6] Processing (heating) reduces toxin levels.[5] | The "net" neurotoxicity is context-dependent. Nutritional status is a critical co-factor for β-ODAP, while the phytochemical matrix and processing are key for this compound. |
| Typical Concentration | 0.1% to >0.5% in grass pea seeds.[2][14] Safe consumption limit proposed at <0.15%.[2][14] | Variable, but often present in lower concentrations within a complex herbal preparation. | The dose makes the poison. The high concentration in a staple food source (grass pea) is central to the etiology of neurolathyrism. |
| Primary Research Focus | Neurotoxicity and its prevention.[7] | Hemostatic (anti-bleeding) effects.[5] | This historical research bias means far more data is available on the neurotoxicity of β-ODAP than on this compound. |
Table 1: Comparative profile and modulating factors of β-ODAP and this compound neurotoxicity.
Experimental Protocols for In Vitro Assessment
To ensure reproducible and reliable data, standardized protocols are essential. The following workflows describe two common assays used to quantify neurotoxicity: the MTT assay for cell viability and the LDH assay for cytotoxicity.
General Experimental Workflow
The overall process involves culturing neuronal cells, exposing them to the test compounds, and then performing viability/cytotoxicity assays to measure the outcome.
Figure 2: General experimental workflow for assessing neurotoxicity in vitro.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of β-ODAP/D-Dencichin, a vehicle control (e.g., sterile water or PBS), and a positive control for excitotoxicity (e.g., L-glutamate).
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by live cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[15] LDH is a stable enzyme, and its presence in the supernatant is a direct indicator of compromised cell membrane integrity.[16][17]
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Supernatant Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis control) wells.
In Vivo Neurotoxicity
The primary in vivo manifestation of β-ODAP toxicity is neurolathyrism.[2] Animal models, particularly day-old chicks and rodents, have been used to study the disease, but replicating the chronic, progressive motor neuron degeneration seen in humans has proven challenging.[18] This difficulty may be because the human disease likely involves a combination of high toxin intake and prolonged malnutrition, a synergy that is difficult to model accurately.[1][12]
Key Observations from In Vivo Studies:
-
Behavioral Effects: Animals administered high doses of β-ODAP can exhibit symptoms such as limb weakness, spasticity, and convulsions.[2]
-
Histopathology: Post-mortem examination of affected animals can reveal neuronal damage, particularly in the spinal cord and motor cortex, consistent with the pathology of motor neuron diseases.[19]
-
Dopaminergic System: Some studies have shown that toxicity can lead to a decrease in dopamine levels in specific brain regions like the striatum and hippocampus.[19]
Conclusion and Future Directions
The comparative neurotoxicity of this compound and β-ODAP is a fascinating case of molecular identity versus contextual reality. While the compound β-N-oxalyl-L-α,β-diaminopropionic acid possesses a clear and potent excitotoxic mechanism of action via AMPA receptor agonism, its potential to cause harm is profoundly influenced by its source and the conditions of its consumption.
-
For β-ODAP from Lathyrus sativus , the risk is high due to its presence in a staple food crop, where high-dose, chronic consumption, especially when coupled with poor nutrition, can lead to devastating neurodegeneration.
-
For this compound from Panax notoginseng , the risk is generally considered lower due to its use in controlled medicinal contexts, lower concentrations, and the co-presence of potentially neuroprotective ginsenosides.
Future research should focus on direct, quantitative comparisons of purified this compound and β-ODAP in standardized in vitro and in vivo models. Furthermore, investigating the potential modulatory effects of other phytochemicals within P. notoginseng extracts could provide valuable insights into mitigating the inherent neurotoxicity of this otherwise pharmacologically useful molecule.
References
- Neurotoxic potential of three structural analogs of beta-N-oxalyl-alpha,beta-diaminopropanoic acid (beta-ODAP). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8895995/
- Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time? MDPI. Published 2022-06-08. Available from: https://www.mdpi.com/2073-4395/12/6/1367
- Meet the Molecules; β-ODAP. John Innes Centre. Published 2018-01-25. Available from: https://www.jic.ac.uk/blog/meet-the-molecules-beta-odap/
- Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4192882/
- Analysis of toxin β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP), its isomer α-ODAP and other free amino acid in Lathyrus sativus. ResearchGate. Available from: https://www.researchgate.
- Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/20816712/
- Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP). ResearchGate. Available from: https://www.researchgate.net/figure/Chemical-structures-of-dencichine-ie-N-oxalyl-l-diaminopropionic-acid-ODAP_fig1_24037563
- Quantitative analysis of β-ODAP neurotoxin among different varieties of grass pea (Lathyrus sativus L.) flour: A comparative study. PubMed Central. Published 2024-09-10. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11386762/
- Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. ResearchGate. Available from: https://www.researchgate.
- Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time? PMC - NIH. Published 2022-06-08. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9227568/
- β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase. PubMed Central. Published 2017-02-28. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5372545/
- (PDF) Quantitative analysis of β-ODAP Neurotoxin Among Different Varieties of Grass Pea (Lathyrus sativus L.) Flour: A Comparative Study. ResearchGate. Published 2024-09-06. Available from: https://www.researchgate.
- Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.). Frontiers. Available from: https://www.frontiersin.org/articles/10.3389/fpls.2021.782835/full
- (PDF) Plant toxin β-ODAP activates integrin β1 and focal adhesion: A critical pathway to cause neurolathyrism. ResearchGate. Available from: https://www.researchgate.
- Oxalyldiaminopropionic acid. Wikipedia. Available from: https://en.wikipedia.org/wiki/Oxalyldiaminopropionic_acid
- β-ODAP. American Chemical Society. Published 2014-02-24. Available from: https://www.acs.org/molecule-of-the-week/archive/b/beta-odap.html
- Excitotoxicity in vitro assay. Innoprot. Available from: https://www.innoprot.com/als-in-vitro-assay-excitotoxicity/
- Assessment of cell viability in primary neuronal cultures. PubMed - NIH. Available from: https://pubmed.ncbi.nlm.nih.gov/18633999/
- An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. ResearchGate. Available from: https://www.researchgate.net/publication/279867964_An_in_vitro_model_for_assessment_of_excitotoxicity_induced_by_glutamate_and_neuroprotection_using_digitized_fluorescent_imag
- Antioxidative effects of Panax notoginseng saponin in brain cells. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400763/
- Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3098592/
- LDH assay kit guide: Principles and applications. Abcam. Available from: https://www.abcam.com/plugins/ldh-assay-kit-guide
- Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. MDPI. Available from: https://www.mdpi.com/2072-6643/12/4/1021
- Deltamethrin and Its Nanoformulations Induce Behavioral Alteration and Toxicity in Rat Brain through Oxidative Stress and JAK2/STAT3 Signaling Pathway. MDPI. Available from: https://www.mdpi.com/2079-4991/12/18/3120
- How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? PMC - PubMed Central. Published 2024-10-15. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10589139/
- Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. Available from: https://www.researchgate.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available from: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026908
- Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023477/
- Dopaminergic neurotoxicity of cyanide: neurochemical, histological, and behavioral characterization. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/2038755/
- Glutamate Excitotoxicity Assay. NeuroProof. Available from: https://www.neuroproof.
- Excitotoxicity In Vitro Assay. Creative Biolabs. Available from: https://www.creative-biolabs.com/neuroscience/excitotoxicity-in-vitro-assay.htm
- The role of excitotoxicity in neurodegeneration. ResearchGate. Available from: https://www.researchgate.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4845422/
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A Senior Application Scientist's Guide to Cross-Validation of D-Dencichin Quantification Methods: ELISA vs. HPLC
For researchers, scientists, and drug development professionals engaged in the study of pharmacologically active compounds from natural sources, the accurate quantification of these molecules is paramount. D-Dencichin, a non-protein amino acid found in plants such as Panax notoginseng, has garnered significant interest for its hemostatic and anti-inflammatory properties.[1][2] As research into its therapeutic potential progresses, the need for reliable and validated analytical methods for its quantification in various biological matrices becomes increasingly critical.
This guide provides an in-depth technical comparison and a detailed protocol for the cross-validation of two common analytical techniques for this compound quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). While HPLC is a well-established and highly sensitive method for this compound analysis[1], the potential for a high-throughput and more user-friendly ELISA method is an attractive prospect for many laboratories.
It is important to note that as of the writing of this guide, specific, commercially available this compound ELISA kits are not readily found. Therefore, this guide will focus on the principles and methodologies for cross-validating a custom-developed this compound ELISA or a commercially available kit for a structurally similar small molecule against a validated HPLC method. This approach provides a robust framework for researchers to validate their chosen immunoassay.
The Foundational Pillars: Understanding the Analytical Techniques
A thorough cross-validation begins with a comprehensive understanding of the principles, strengths, and limitations of each analytical method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3] For a small, polar molecule like this compound, which has weak ultraviolet absorption, HPLC methods often require derivatization to enhance detection.[1] However, derivatization can be a time-consuming and complex step.[1] More recent advancements have led to the development of HPLC methods that do not require derivatization, often employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or tandem mass spectrometry (MS/MS) for detection.[1][4]
The Causality Behind HPLC's "Gold Standard" Status:
-
High Specificity and Selectivity: HPLC, especially when coupled with mass spectrometry (HPLC-MS/MS), can unequivocally identify and quantify the analyte of interest, even in complex biological matrices.[5] This high degree of specificity is crucial for avoiding false-positive results.
-
High Sensitivity and Accuracy: Validated HPLC methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for detecting trace amounts of this compound.[4][6] The accuracy of the method, when properly validated, provides a high degree of confidence in the obtained quantitative data.
-
Robustness and Reproducibility: Established HPLC methods are known for their robustness and reproducibility, allowing for consistent results across different laboratories and analysts when the same protocol is followed.
Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Alternative
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7] For small molecules like this compound, a competitive ELISA format is the most appropriate.[2][8] In this format, the this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Dencichin antibody binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample.[9]
Why Consider an ELISA for this compound?
-
High Throughput: ELISA allows for the simultaneous analysis of a large number of samples in a 96-well plate format, making it ideal for screening large sample sets.[3]
-
Ease of Use: ELISA protocols are generally less complex than HPLC methods, requiring less specialized training and equipment.
-
Potentially Lower Cost per Sample: For large-scale studies, the cost per sample for an ELISA can be lower than that of HPLC-MS/MS.
The Cross-Validation Workflow: A Step-by-Step Guide
The objective of cross-validation is to demonstrate that the ELISA method is "fit for purpose" and provides data that is comparable to the established HPLC method.[10][11] This process should be guided by established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][10][11][12][13]
Caption: A flowchart illustrating the three phases of the cross-validation process.
Experimental Protocols
This protocol is based on established methods and should be optimized and validated in your laboratory.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 50 mm) is often suitable for polar compounds like Dencichin.[1]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: DAD at a low wavelength (e.g., 210 nm) or MS in positive ion mode monitoring the transition for this compound (e.g., m/z 177.2 -> 116.2).[4]
-
Sample Preparation:
-
For plant material: Extraction with a suitable solvent (e.g., water or methanol/water mixture), followed by centrifugation and filtration.
-
For biological fluids: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.[4]
-
-
Standard Curve: Prepare a series of this compound standards in a matrix that mimics the sample matrix to be analyzed.
This is a general protocol for a competitive ELISA and should be adapted based on the specific antibodies and reagents used.
-
Materials:
-
High-binding 96-well microplate
-
Anti-D-Dencichin antibody (capture antibody)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
This compound standard
-
Coating buffer, wash buffer, blocking buffer, substrate solution, and stop solution.
-
-
Procedure:
-
Coating: Coat the microplate wells with the anti-D-Dencichin antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: Add this compound standards or samples to the wells, followed immediately by the this compound-enzyme conjugate. Incubate for a specified time (e.g., 1-2 hours) at room temperature. During this step, the free this compound in the sample and the this compound-enzyme conjugate compete for binding to the coated antibody.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis and Interpretation
The core of the cross-validation lies in the statistical analysis of the data generated from both methods.
-
Linearity: The linearity of each method should be assessed by analyzing a series of spiked samples at different concentrations. The R² value of the calibration curve should be close to 1.
-
Accuracy and Precision: Accuracy is determined by spike and recovery experiments, calculating the percentage recovery of a known amount of this compound added to a sample matrix. Precision is assessed by the relative standard deviation (%RSD) of replicate measurements.[14]
-
Correlation Analysis: The quantitative results from the analysis of real samples by both HPLC and ELISA should be compared using linear regression and Bland-Altman analysis.
-
Linear Regression: A high correlation coefficient (R) indicates a strong linear relationship between the two methods.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias.
-
Performance Comparison: A Head-to-Head Look
The following table summarizes the expected performance characteristics of each method, which should be confirmed during the validation process.
| Performance Parameter | HPLC | ELISA |
| Specificity | High (especially with MS detection) | Moderate to High (dependent on antibody specificity) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | pg/mL to ng/mL |
| Dynamic Range | Wide (several orders of magnitude) | Narrower (typically 2-3 orders of magnitude) |
| Throughput | Low to Moderate | High |
| Sample Volume | Typically larger (µL) | Typically smaller (µL) |
| Cost per Sample | Higher (instrumentation and maintenance) | Lower (for large sample numbers) |
| Ease of Use | Requires specialized training | Relatively simple |
| Development Time | Moderate (for new methods) | Long (for new antibody and assay development) |
Conclusion: Choosing the Right Tool for the Job
The cross-validation of a this compound ELISA against a well-established HPLC method is a critical step in ensuring the reliability of the immunoassay. While HPLC remains the gold standard for its superior specificity and accuracy, a validated ELISA can be an invaluable tool for high-throughput screening and routine analysis where a large number of samples need to be processed efficiently.
The decision of which method to use will ultimately depend on the specific research question, the required level of analytical rigor, the number of samples, and the available resources. A thoroughly validated ELISA, with its performance characteristics well-defined against HPLC, can be a powerful and efficient addition to the analytical toolbox for any researcher working with this compound.
References
-
Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]
-
Dencichine | C5H8N2O5 | CID 440259 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Dematin Cell Based ELISA Kit (A103401) - Antibodies.com. (n.d.). Retrieved from [Link]
-
Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP). … (n.d.). Retrieved from [Link]
-
(PDF) Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - ResearchGate. (n.d.). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes - NIH. (n.d.). Retrieved from [Link]
-
A Sensitive HPLC-MS/MS Analysis of Dencichine in Rat Plasma and Its Application to Pharmacokinetics - Scirp.org. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]
-
A Sensitive HPLC-MS/MS Analysis of Dencichine in Rat Plasma and Its Application to Pharmacokinetics - ResearchGate. (n.d.). Retrieved from [Link]
-
ELISA Kits | Biocompare. (n.d.). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-validation of ELISA and a portable surface plasmon resonance instrument for IgG antibody serology with SARS-CoV-2 positive individuals - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]
-
Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - MDPI. (2023, February 27). Retrieved from [Link]
-
Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum - ACS Publications. (2026, January 27). Retrieved from [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023, September 18). Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11). Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]
Sources
- 1. ≥98% (HPLC), HIF-prolyl hydroxylase-2 (PHD-2) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
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- 5. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
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- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
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- 13. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
